2-(4-nitrophenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNHSLVVOOKWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395505 | |
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-13-5 | |
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, and presents a multi-faceted characterization workflow. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important chemical entity.
Introduction: The Significance of this compound
Benzimidazole and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The title compound, this compound, is a particularly valuable synthetic intermediate. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's electronic properties and provides a reactive handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of a diverse library of novel compounds for biological screening.[1][5]
Molecular Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 729-13-5 | [1][7] |
| Molecular Formula | C₁₃H₉N₃O₂ | [1][7] |
| Molecular Weight | 239.23 g/mol | [1][7] |
| Appearance | Light yellow to orange crystalline powder | [1] |
| Melting Point | ~307 °C | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[8][9][10] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde.[8][9][10] For the synthesis of this compound, o-phenylenediamine is reacted with 4-nitrobenzaldehyde.[1][11][12][13]
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The initial step is the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.
-
Schiff Base Formation: The nucleophilic primary amino groups of o-phenylenediamine attack the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the N-(4-nitrobenzylidene)benzene-1,2-diamine (a Schiff base) intermediate.[1][11]
-
Cyclization and Oxidation: The remaining free amino group of the Schiff base intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate is subsequently oxidized to the aromatic this compound. This oxidation can occur in the presence of an oxidizing agent or, in many cases, atmospheric oxygen, especially at elevated temperatures.
Visualizing the Synthesis Workflow
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a robust one-pot synthesis of this compound.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)[12]
-
Ethanol or Water (10 mL)[12]
-
Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (10 mL).[12]
-
Reaction Conditions: The mixture is stirred and heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[14][15][16][17]
Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3436 | N-H stretching | [18] |
| 1607 | C=N stretching (imidazole ring) | [18] |
| 1516 & 1338 | Asymmetric and symmetric NO₂ stretching | [18] |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~13.31 | singlet | 1H | N-H (imidazole) | [18] |
| ~8.41-8.44 | multiplet | 4H | Aromatic protons of the nitrophenyl ring | [4][18] |
| ~7.66-7.73 | multiplet | 2H | Aromatic protons of the benzimidazole ring | [18] |
| ~7.28 | singlet | 2H | Aromatic protons of the benzimidazole ring | [18] |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~149.46 | C=N (imidazole ring) | [18] |
| ~148.26 | Carbon attached to NO₂ | [18] |
| ~136.50 | Quaternary carbon of the nitrophenyl ring | [18] |
| ~127.85 | Aromatic carbons | [18] |
| ~124.76 | Aromatic carbons | [18] |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak:
| Technique | [M+H]⁺ (m/z) | Reference |
| ESI-HRMS | 240.0768 | [18] |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum typically shows absorption bands corresponding to the π → π* transitions of the aromatic systems.
Physical and Analytical Characterization
| Analysis | Expected Result |
| Melting Point | A sharp melting point around 307 °C indicates high purity.[1] |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for C₁₃H₉N₃O₂.[14] |
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented one-pot synthesis via the Phillips-Ladenburg condensation is an efficient and reliable method. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, ensures the confirmation of the product's identity and purity. This foundational knowledge is critical for researchers and scientists who utilize this versatile building block in the development of novel therapeutic agents and advanced materials.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. chemijournal.com [chemijournal.com]
- 4. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]
- 14. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Home Page [chem.ualberta.ca]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. mt.com [mt.com]
- 18. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole from o-Phenylenediamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a valuable heterocyclic compound, from the foundational reagents o-phenylenediamine and 4-nitrobenzaldehyde. As a key structural motif in medicinal chemistry, understanding the nuances of its synthesis is critical for the development of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, optimization strategies, and the critical safety protocols required for a successful and safe synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged structure" in drug discovery.[1] This is due to its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific derivative, this compound, serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest.[1]
The Core Reaction: Mechanism and Rationale
The synthesis of this compound is fundamentally a condensation reaction between o-phenylenediamine and 4-nitrobenzaldehyde.[1][4] The process can be conceptually broken down into two primary stages: the formation of a Schiff base intermediate and its subsequent intramolecular cyclization and aromatization.
Step 1: Nucleophilic Attack and Schiff Base Formation
The reaction is initiated by the nucleophilic attack of one of the primary amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1] This is followed by a dehydration step to form an imine linkage, resulting in the crucial Schiff base precursor, N-(4-nitrobenzylidene)benzene-1,2-diamine.[1][4]
Step 2: Intramolecular Cyclization and Oxidation
The newly formed Schiff base undergoes an intramolecular cyclization, where the second amino group of the o-phenylenediamine moiety attacks the imine carbon. This forms a five-membered dihydro-benzimidazole intermediate. The final step involves an oxidative aromatization to yield the stable this compound ring system. This oxidation can occur via various pathways, including air oxidation, especially when catalyzed.[5]
Reaction Mechanism Overview
Caption: The reaction proceeds via condensation to a Schiff base, followed by cyclization and oxidation.
Experimental Protocol: A Validated Approach
This section details a robust and reproducible protocol for the synthesis of this compound. The choice of solvent and catalyst is critical for achieving high yields and purity. While various methods exist, including catalyst-free options, the use of a mild catalyst like ammonium chloride in a suitable solvent such as chloroform or ethanol is a common and effective approach.[6][7]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol OPD) |
| o-Phenylenediamine (OPD) | C₆H₈N₂ | 108.14 | 1.0 mmol (108.1 mg) |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.0 mmol (151.1 mg) |
| Ammonium Chloride (Catalyst) | NH₄Cl | 53.49 | 4.0 mmol (214.0 mg) |
| Chloroform (Solvent) | CHCl₃ | 119.38 | 5 mL |
| Ethanol (for washing/recrystallization) | C₂H₅OH | 46.07 | As needed |
| Ethyl Acetate (TLC eluent) | C₄H₈O₂ | 88.11 | As needed |
| Hexane (TLC eluent) | C₆H₁₄ | 86.18 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol) and ammonium chloride (4.0 mmol) in chloroform (5 mL).[6]
-
Addition of Aldehyde: To this stirred solution, add 4-nitrobenzaldehyde (1.0 mmol) at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 70:30) eluent system.[6] The reaction is typically complete within 4-6 hours.[6][7]
-
Product Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.[7]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[7]
-
Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as an ethanol/water mixture.[7] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry thoroughly, preferably in a vacuum oven at 100°C. The expected product is a light yellow to orange crystalline powder.[1]
Experimental Workflow
Caption: A sequential workflow for the synthesis, purification, and isolation of the target compound.
Process Optimization and Catalysis
While the described protocol is effective, several factors can be adjusted to optimize for yield, reaction time, and environmental impact.
-
Catalyst Choice: A variety of catalysts can be employed. Ammonium chloride is an inexpensive and environmentally benign option that gives good yields (often in the 75-94% range for similar benzimidazoles).[6] Other systems, such as erbium triflate or supported gold nanoparticles, have also been shown to be highly effective, sometimes under even milder conditions.[2][5] The choice of catalyst often depends on cost, availability, and desired reaction conditions (e.g., temperature, solvent).
-
Solvent Selection: Chloroform has been found to be a suitable solvent for this reaction.[6] However, other solvents like methanol, ethanol, or acetonitrile can also be used.[6][7] The optimal solvent may vary depending on the specific catalyst and substrates.
-
Temperature: Many modern protocols for this synthesis can be efficiently run at room temperature, which is advantageous for energy consumption and minimizing side reactions.[6] Some methods may still utilize heating or reflux to accelerate the reaction.[7]
-
Stoichiometry: Using a 1:1 molar ratio of o-phenylenediamine to 4-nitrobenzaldehyde is typical for synthesizing the desired 2-substituted benzimidazole.[7] Deviating from this can lead to the formation of byproducts, such as 1,2-disubstituted benzimidazoles.[5]
Safety and Handling: A Non-Negotiable Priority
Both o-phenylenediamine and 4-nitrobenzaldehyde, along with the solvents used, present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
o-Phenylenediamine:
-
Hazards: This compound is toxic and can cause severe skin and eye irritation or burns.[8] It is a suspected mutagen.
-
Handling: Always handle in a well-ventilated chemical fume hood.[8] Avoid skin and eye contact by wearing appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8] In case of contact, immediately wash the affected area with copious amounts of water.[8]
-
-
4-Nitrobenzaldehyde:
-
Solvents (Chloroform, Ethanol):
-
Hazards: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Ethanol is flammable.
-
Handling: All solvent manipulations should be performed in a chemical fume hood. Keep away from ignition sources.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[8] All personnel must be trained on the specific hazards of the chemicals and the emergency procedures.
Conclusion
The synthesis of this compound from o-phenylenediamine is a well-established and highly adaptable reaction. By understanding the underlying mechanism involving Schiff base formation and cyclization, researchers can make informed decisions regarding the choice of catalyst, solvent, and reaction conditions to optimize the outcome. The protocol provided herein offers a reliable and high-yielding pathway to this important synthetic intermediate. Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists aiming to leverage the versatile benzimidazole scaffold in their research and development endeavors.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the NMR and FTIR Characterization of 2-(4-nitrophenyl)-1H-benzimidazole
Abstract
This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As a privileged structure in drug discovery, the benzimidazole scaffold is a cornerstone in the development of novel therapeutic agents.[3][4] This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as powerful tools for the unambiguous structural elucidation of this heterocyclic compound.
Introduction: The Significance of this compound
Benzimidazole derivatives are a critical class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] The title compound, this compound (CAS RN: 729-13-5), is a light yellow to orange crystalline powder with the molecular formula C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol .[3] Its structure, featuring a benzimidazole core substituted with a 4-nitrophenyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][3] The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the benzimidazole system, making its precise characterization paramount for its application in drug design and development.[1][2]
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-nitrobenzaldehyde.[1][3][6] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.[1][3][6]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol outlines a reliable and efficient one-pot synthesis of the title compound.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL) with gentle heating and stirring.
-
Addition of Aldehyde: Once a clear solution is obtained, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) to the flask.
-
Reaction: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the crude product from ethanol to obtain light yellow to orange crystals.[3]
Spectroscopic Characterization: Unveiling the Molecular Structure
The unambiguous identification and purity assessment of the synthesized this compound are critically dependent on spectroscopic techniques. NMR and FTIR spectroscopy provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the overall structure. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
N-H Proton: The proton attached to the nitrogen of the imidazole ring is highly deshielded and appears as a broad singlet far downfield, typically in the range of δ 13.31 ppm.[7] This significant downfield shift is attributed to the anisotropic effect of the aromatic rings and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[4]
-
Aromatic Protons: The protons on the benzimidazole and nitrophenyl rings resonate in the aromatic region (δ 7.0-8.5 ppm).[4]
-
The protons of the 4-nitrophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group are more deshielded (around δ 8.44-8.41 ppm) than the protons meta to the nitro group.[7]
-
The protons on the benzimidazole ring typically show a more complex splitting pattern due to their coupling with each other.[7]
-
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
C=N Carbon: The carbon atom of the imidazole ring double-bonded to nitrogen (C2) is significantly deshielded and appears at a characteristic chemical shift.
-
Aromatic Carbons: The remaining aromatic carbons of both the benzimidazole and nitrophenyl rings appear in the typical aromatic region (δ 110-150 ppm). The carbon attached to the nitro group (C-NO₂) is highly deshielded.[7]
| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) |
| N-H | ~13.31 (s, 1H)[7] | - |
| Aromatic-H (Nitrophenyl) | ~8.44-8.41 (m, 4H)[7] | ~149.46 (C-N), ~148.26 (C-NO₂), ~127.85, ~124.76[7] |
| Aromatic-H (Benzimidazole) | ~7.73-7.66 (m, 2H), ~7.28 (s, 2H)[7] | ~136.50[7] |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
N-H Stretch: A broad absorption band in the region of 3436 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[7] The broadening is due to hydrogen bonding.
-
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring typically appears around 1607 cm⁻¹.[7]
-
N-O Stretches (Nitro Group): The nitro group exhibits two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically observed around 1516 cm⁻¹ (asymmetric) and 1338 cm⁻¹ (symmetric).[7][8]
-
Aromatic C=C Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Imidazole) | Stretching | ~3436 (broad)[7] |
| C=N (Imidazole) | Stretching | ~1607[7] |
| NO₂ (Nitro) | Asymmetric Stretching | ~1516[7] |
| NO₂ (Nitro) | Symmetric Stretching | ~1338[7] |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-H (Aromatic) | Bending (out-of-plane) | ~900-675[9] |
Diagram of the Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Conclusion: A Validated Molecular Identity
The combined application of NMR and FTIR spectroscopy provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR data confirm the precise atomic connectivity and the electronic environment of each nucleus, while the FTIR spectrum verifies the presence of all key functional groups. This comprehensive spectroscopic fingerprint is essential for ensuring the identity, purity, and quality of the compound, which are critical prerequisites for its use in drug discovery and materials science research. The methodologies and data presented in this guide serve as an authoritative reference for scientists working with this important class of heterocyclic compounds.
References
- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 729-13-5 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Photophysical Properties of 2-(4-nitrophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the photophysical properties of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. The presence of the benzimidazole core, a prevalent motif in biologically active compounds, coupled with the electron-withdrawing 4-nitrophenyl substituent, imparts unique electronic and photophysical characteristics to this molecule.[1][2] This document delves into the synthesis, theoretical underpinnings of its electronic structure, and a detailed exploration of its expected photophysical behavior, while also providing actionable experimental protocols for its characterization.
Molecular Structure and Synthesis
This compound (NPBI) possesses a planar benzimidazole ring system linked to a nitrophenyl group at the 2-position. The structural and electronic properties of NPBI are significantly influenced by the electron-withdrawing nitro group, which plays a crucial role in its potential applications in coordination chemistry, medicinal chemistry, and materials science.[1][2]
Synthetic Pathway
The most common and efficient synthesis of NPBI involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde.[3][4][5] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of NPBI
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-phenylenediamine
-
4-nitrobenzaldehyde
-
Ethanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable volume of ethanol.
-
To this solution, add 4-nitrobenzaldehyde (1 equivalent) and a magnetic stir bar.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure, yellow crystals of this compound.[3]
-
Dry the purified product in a vacuum oven.
Characterization:
The structure and purity of the synthesized NPBI should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, NO₂).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
Theoretical Framework: Electronic Structure and Transitions
Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure and photophysical properties of molecules like NPBI.
Molecular Orbitals and Electronic Transitions
A theoretical study on the closely related 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole using DFT/B3LYP with the 6-311++G(d,p) basis set in DMSO reveals key electronic features that are likely transferable to NPBI. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions.
-
HOMO: Typically localized on the benzimidazole ring system, indicating its electron-donating character.
-
LUMO: Primarily distributed over the 4-nitrophenyl moiety, reflecting its electron-accepting nature due to the strongly electron-withdrawing nitro group.
The primary electronic transition responsible for the lowest energy absorption band is a π-π* transition with significant intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, electron density is transferred from the benzimidazole (donor) to the nitrophenyl (acceptor) part of the molecule.
Caption: Jablonski diagram illustrating the main electronic transition in NPBI.
Photophysical Properties: A Detailed Analysis
The photophysical properties of NPBI are dictated by its electronic structure, particularly the ICT character of its lowest excited state.
UV-Vis Absorption Spectroscopy
Table 1: Reported UV Maxima for this compound
| Solvent | λmax (nm) | Reference |
| Not Specified | 375 | [6] |
It is anticipated that this absorption band will exhibit solvatochromism, a shift in the absorption maximum with changing solvent polarity.
Solvatochromic Effects: The Influence of the Environment
The significant change in dipole moment between the ground and the ICT excited state suggests that the photophysical properties of NPBI will be highly sensitive to the solvent environment.
-
Hypsochromic Shift (Blue Shift) in Nonpolar Solvents: In nonpolar solvents, the ground state is more stabilized than the excited state, leading to a higher energy gap and a blue-shifted absorption.
-
Bathochromic Shift (Red Shift) in Polar Solvents: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy gap and a red-shifted absorption and emission.
The study of solvatochromism provides a deeper understanding of the electronic redistribution upon excitation.
Fluorescence Properties: The Role of the Nitro Group
While benzimidazole derivatives can be fluorescent, the presence of a nitro group often leads to fluorescence quenching.[1][7][8][9][10] This quenching can occur through several mechanisms, including:
-
Enhanced Intersystem Crossing (ISC): The nitro group can promote the transition from the singlet excited state (S₁) to the triplet state (T₁), which is typically non-emissive in solution at room temperature.
-
Increased Non-radiative Decay: The nitro group can provide vibrational modes that facilitate the dissipation of the excitation energy as heat rather than light.
-
Photoinduced Electron Transfer (PET): In some cases, the excited fluorophore can be quenched by electron transfer to the nitro group.
Due to these quenching pathways, it is expected that this compound will exhibit weak fluorescence or be non-fluorescent in most solvents.
Experimental Workflows for Photophysical Characterization
To fully elucidate the photophysical properties of NPBI, a series of spectroscopic measurements are required. The following protocols provide a framework for these investigations.
Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of NPBI in a range of solvents with varying polarity.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
A series of spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)
Procedure:
-
Prepare a stock solution of NPBI in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of NPBI in each of the chosen solvents. The absorbance at the λmax should be between 0.1 and 0.2 for fluorescence measurements to avoid inner filter effects.
-
Record the UV-Vis absorption spectrum for each solution from 200 to 600 nm.
-
For each solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λmax of the lowest energy absorption band.
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the fluorescence maximum.
Caption: Workflow for spectroscopic characterization of NPBI.
Protocol: Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the fluorescence efficiency of NPBI.
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare a series of solutions of both the NPBI sample and the quantum yield standard with absorbances less than 0.1 at the excitation wavelength.
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol: Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[11]
Equipment:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.[11][12][13][14]
Procedure:
-
Prepare a dilute solution of NPBI.
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of the first photon emitted after each excitation pulse.
-
The timing electronics build a histogram of the arrival times of the photons.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).
Potential Applications and Future Directions
The unique photophysical properties of this compound, particularly its potential for solvatochromism and fluorescence quenching, open up possibilities for various applications:
-
Chemical Sensors: The sensitivity of its spectral properties to the local environment could be exploited for sensing applications.
-
Molecular Probes: As a building block, it can be incorporated into larger molecular systems to probe biological environments.
-
Materials Science: The charge transfer characteristics are relevant for the development of nonlinear optical materials.
Future research should focus on obtaining comprehensive experimental data on the fluorescence properties of NPBI to validate the theoretical predictions and to fully explore its potential in various scientific and technological fields.
References
- 1. ioe.sxu.edu.cn [ioe.sxu.edu.cn]
- 2. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. westmont.edu [westmont.edu]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. physicsopenlab.org [physicsopenlab.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
exploring the chemical reactivity of the nitro group in 2-(4-nitrophenyl)-1H-benzimidazole
An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-(4-Nitrophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in medicinal chemistry, primarily due to the versatile reactivity of its nitro group. This guide provides a comprehensive exploration of the chemical transformations of this nitro group, with a focus on its reduction to the corresponding amine and its role in activating the phenyl ring for nucleophilic aromatic substitution (SNAr). By synthesizing mechanistic principles with detailed, field-proven experimental protocols, this document serves as a technical resource for researchers leveraging this privileged structure in drug discovery and development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.
Introduction: The Strategic Importance of the Nitro Group
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] The benzimidazole core is a recognized "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[2][3][4][5][6] The true synthetic versatility of this molecule, however, lies in the chemical reactivity of the 4-nitro group. This powerful electron-withdrawing group serves two primary strategic purposes:
-
A Precursor to the Essential Amino Group: The reduction of the nitro group to a primary amine is a pivotal transformation. This conversion dramatically alters the electronic properties of the substituent, from strongly electron-withdrawing (Hammett constant σp = +0.78) to strongly electron-donating (σp = -0.66).[7] The resulting 2-(4-aminophenyl)-1H-benzimidazole is a key intermediate for a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, enabling the construction of complex molecular architectures with diverse pharmacological activities.[2][8]
-
An Activator for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. This allows for the displacement of a suitable leaving group (or, in some cases, the nitro group itself) by a variety of nucleophiles, providing a direct route to functionalize the phenyl ring.[9][10][11]
This guide will provide a detailed examination of these two key areas of reactivity, offering both the theoretical underpinnings and practical, step-by-step methodologies for their successful implementation in a laboratory setting.
The Cornerstone Transformation: Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably nitroso and hydroxylamine species.[7][12] The choice of reducing agent and reaction conditions is critical and depends on factors such as the presence of other functional groups, desired selectivity, and scalability. We will explore two of the most reliable and widely used methods for this transformation: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl2).
Mechanism of Nitro Group Reduction
The reduction can follow two primary pathways:
-
Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation, involving the stepwise addition of hydrogen. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[12]
-
Condensation Pathway: This pathway can occur under certain conditions, where the intermediate nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. Careful control of reaction conditions is necessary to favor the direct pathway and minimize these byproducts.
Diagram 1: General Mechanistic Pathways for Nitro Group Reduction
A simplified diagram illustrating the direct hydrogenation and potential condensation pathways.
Caption: Mechanistic pathways for the reduction of an aromatic nitro group.
Experimental Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding the product with minimal workup.[13][14] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[15]
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and robust catalyst. The carbon support provides a high surface area for the reaction.
-
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reduction.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive pressure of H₂. For larger-scale reactions, a Parr shaker or similar hydrogenation apparatus is used.
-
Inert Atmosphere: The initial flushing with an inert gas (nitrogen or argon) is crucial to remove oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 4.18 mmol) and ethanol (40 mL).
-
Inerting: Seal the flask with a septum and flush with nitrogen or argon for 5-10 minutes to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) to the suspension.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield 2-(4-aminophenyl)-1H-benzimidazole as a solid.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Experimental Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)
Reduction with stannous chloride in an acidic medium is a classic and reliable method, particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[16][17][18][19]
Causality Behind Experimental Choices:
-
Reducing Agent: SnCl₂·2H₂O acts as the electron donor, with the tin(II) being oxidized to tin(IV).[18]
-
Solvent and Acid: Concentrated hydrochloric acid provides the acidic medium and the necessary protons for the reduction. Ethanol is used as a co-solvent to aid in the solubility of the starting material.
-
Temperature: Heating the reaction mixture accelerates the rate of reduction.
-
Neutralization: After the reduction is complete, the acidic solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and allow for the extraction of the free amine product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4.18 mmol) in ethanol (20 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (4.72 g, 20.9 mmol, 5 equivalents) to the suspension.
-
Reaction: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (10 mL). After the addition, remove the ice bath and heat the mixture to reflux (around 80-90 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) until the solution is basic (pH > 8), which will cause the precipitation of tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 2-(4-aminophenyl)-1H-benzimidazole.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 2: Experimental Workflow for Nitro Group Reduction
A flowchart illustrating the general steps for the reduction of this compound.
Caption: General workflow for the reduction and analysis of the product.
Comparative Data and Characterization
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) |
| Typical Yield | >90% | 70-90% |
| Purity | Generally high, often requires minimal purification | May require purification to remove tin salts |
| Safety | Requires handling of H₂ gas and pyrophoric catalyst | Involves corrosive acid and exothermic reaction |
| Compatibility | Sensitive to other reducible groups (e.g., alkenes, alkynes, some protecting groups) | Tolerant of many other functional groups |
Characterization Data for 2-(4-aminophenyl)-1H-benzimidazole:
-
Appearance: Off-white to pale yellow solid.
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching, amine and imidazole), ~1620 (C=N stretching).[20]
-
¹H NMR (DMSO-d₆, δ ppm): ~12.5 (s, 1H, imidazole N-H), ~7.5-7.6 (m, 2H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~5.5-5.8 (s, 2H, -NH₂). Note: Chemical shifts can vary depending on solvent and concentration.[21][22][23][24]
-
¹³C NMR (DMSO-d₆, δ ppm): ~152, ~148, ~144, ~135, ~128, ~121, ~118, ~114, ~111.[20][21][24]
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9][11]
While the nitro group itself can sometimes be displaced, it is more common for it to activate the ring for the displacement of another leaving group, such as a halogen, positioned ortho or para to it. However, intramolecular SNAr reactions where the nitro group is displaced have been reported, highlighting its reactivity.[12]
General Principles of SNAr on this Scaffold
-
Activation: The nitro group at the 4-position strongly activates the ring for nucleophilic attack.
-
Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.
-
Leaving Group: A good leaving group (e.g., F, Cl, Br) is typically required at a position activated by the nitro group (i.e., ortho or para to it).
Due to the lack of an inherent leaving group on the 4-nitrophenyl ring of the title compound, intermolecular SNAr is less common than on halo-substituted analogs. However, the principle remains a key aspect of the nitro group's reactivity. For instance, in a related compound like 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole, the fluorine atom would be highly activated for displacement by a nucleophile.
Applications in Drug Discovery and Development
The transformation of the nitro group to an amine unlocks a vast potential for developing pharmacologically active compounds. The resulting 2-(4-aminophenyl)-1H-benzimidazole is a versatile intermediate for creating libraries of compounds for screening against various therapeutic targets.[2][3][4][6][7][25][26][27]
Examples of Applications:
-
Anticancer Agents: The benzimidazole scaffold is found in numerous anticancer agents. The amino group of 2-(4-aminophenyl)-1H-benzimidazole can be acylated or reacted with various electrophiles to produce compounds with antiproliferative activity.[2]
-
Antimicrobial Agents: Derivatives of 2-(4-aminophenyl)-1H-benzimidazole have been synthesized and shown to possess antibacterial and antifungal properties.[8]
-
Anti-inflammatory Agents: The benzimidazole core is also present in anti-inflammatory drugs. The amino group provides a handle for introducing pharmacophores that can interact with targets in inflammatory pathways.[3]
Diagram 3: Synthetic Utility of 2-(4-aminophenyl)-1H-benzimidazole
A diagram showing the conversion of the nitro compound to the amine and its subsequent derivatization.
Caption: Synthetic pathways from 2-(4-aminophenyl)-1H-benzimidazole.
Conclusion
The nitro group in this compound is not merely a static substituent but a highly reactive and strategically vital functional group. Its facile reduction to the corresponding amine provides access to a wealth of synthetic possibilities, making 2-(4-aminophenyl)-1H-benzimidazole a critical intermediate in the synthesis of numerous pharmacologically active molecules. Furthermore, the activating effect of the nitro group on the phenyl ring opens up avenues for nucleophilic aromatic substitution reactions. A thorough understanding of the mechanisms and experimental protocols governing these transformations is essential for any researcher working in the field of medicinal chemistry and drug development. The methodologies and insights provided in this guide serve as a robust foundation for the effective utilization of this versatile chemical scaffold.
References
- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. html.rhhz.net [html.rhhz.net]
- 17. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 18. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 19. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. citedrive.com [citedrive.com]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-(4-nitrophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(4-nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide array of biological activities.[1] This document delineates the synthesis, spectroscopic characterization, and advanced computational analysis of the title compound. By integrating experimental data with theoretical calculations, we aim to provide a comprehensive understanding of its structural, electronic, and reactive properties, thereby facilitating its application in rational drug design and materials science. Computational approaches, including Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the design and development of novel benzimidazole-based therapeutic agents.[2]
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a structural motif present in numerous biologically active compounds.[3][4][5] Its resemblance to natural purines allows for facile interaction with various biomacromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The this compound (NPBI) molecule, with its electron-withdrawing nitro group, presents unique electronic and structural characteristics that make it a valuable precursor for the synthesis of novel bioactive agents and a subject of fundamental scientific inquiry.[3][6] The presence of the nitro group can modulate the biological activity of the benzimidazole core, making derivatives of NPBI promising candidates for various therapeutic applications.[3][6]
Synthesis and Spectroscopic Characterization
The synthesis and characterization of NPBI are foundational to any further computational or biological investigation. Accurate experimental data provides the necessary validation for theoretical models.
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine (OPD) with 4-nitrobenzaldehyde.[1][3][6][7][8]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve equimolar amounts of o-phenylenediamine and 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.
-
Reaction: The initial step is a condensation reaction that forms a Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine.[1][3][7] This involves the nucleophilic attack of an amino group from OPD on the carbonyl carbon of the aldehyde.[1][3][6]
-
Cyclization: The Schiff base intermediate undergoes subsequent cyclization to form the stable benzimidazole ring.[1][3] This step can be facilitated by refluxing the reaction mixture for a period of 2-4 hours.[3]
-
Isolation and Purification: After cooling, the product precipitates out of the solution. The solid is then collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent to yield a light yellow to orange crystalline powder.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compound.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| FT-IR (KBr, cm⁻¹) | 3436 (N-H stretch), 1607 (C=N stretch), 1516 & 1338 (NO₂ asymmetric and symmetric stretch) | [9] |
| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.31 (s, 1H, NH), 8.44-8.41 (m, 4H, Ar-H), 7.73-7.66 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H) | [9] |
| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 149.46, 148.26, 136.50, 127.85, 124.76 | [9] |
These experimental values serve as benchmarks for the validation of computational results.
Computational Deep Dive: Unveiling Molecular Properties
Computational chemistry provides invaluable insights into the molecular structure, electronic properties, and reactivity of this compound, complementing and extending experimental findings.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is widely employed to calculate optimized geometries, vibrational frequencies, and electronic properties of molecules.[10]
Protocol: DFT Calculation Workflow
-
Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and imported into a computational chemistry software package like Gaussian.
-
Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable method for such calculations. A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost.[11]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.
-
Property Calculations: Various electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and Natural Bond Orbital (NBO) analysis are then calculated on the optimized geometry.
Caption: A typical workflow for DFT calculations.
Molecular Geometry
DFT calculations provide precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography for validation. The dihedral angle between the benzimidazole moiety and the nitrophenyl ring is a key structural parameter influencing the molecule's conjugation and overall shape. For a similar compound, 2-(2-nitrophenyl)-1H-benzimidazole, the dihedral angle was found to be 40.08 (6)°.[12]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[13]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.[13]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[14] The HOMO-LUMO energy gap also confirms that charge transfer occurs within the molecule.
For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and the phenyl rings.[13]
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution within the molecule.[15][16] This information is valuable for understanding electrostatic interactions and predicting reactive sites. However, it's important to note that Mulliken charges can be highly dependent on the basis set used.[15][16][17]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more detailed picture of bonding and orbital interactions.[18] It helps to understand hyperconjugative interactions and the stabilization energy associated with electron delocalization within the molecule, which are critical for its stability and reactivity.[11]
Molecular Docking: Probing Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like NPBI) and a protein target.[2][19][20]
Protocol: Molecular Docking Workflow
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (NPBI) is optimized using DFT.
-
Grid Box Generation: Define a grid box around the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Use software like AutoDock or Schrödinger Maestro to perform the docking calculations.[19][20] The program will explore various conformations and orientations of the ligand within the active site.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score (binding energy).[19] Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.[21]
Caption: General workflow for a molecular docking study.
Molecular docking studies have shown that benzimidazole derivatives can bind to various biological targets. For instance, some derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.[22] Others have been investigated as potential inhibitors of beta-tubulin, a target for anticancer drugs.[20] The p-nitrophenyl substituent, in particular, has been noted for its contribution to significant activity against targets like the Epidermal Growth Factor Receptor (EGFR).[21]
Applications and Future Directions
The integration of theoretical and computational studies with experimental work provides a powerful platform for the rational design of novel this compound derivatives with enhanced biological activities. The insights gained from DFT and molecular docking can guide synthetic efforts towards molecules with improved potency, selectivity, and pharmacokinetic profiles.
Future research could focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of new derivatives.[2]
-
Molecular Dynamics (MD) simulations: To study the dynamic behavior and stability of the ligand-protein complex over time.[2][20]
-
Synthesis and biological evaluation: Of new derivatives designed based on computational predictions to validate the theoretical models.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. From its synthesis and spectroscopic characterization to in-depth analysis of its electronic structure and potential biological interactions, the combination of experimental and computational methods offers a robust framework for understanding and exploiting the properties of this important molecule. For researchers in drug discovery and materials science, these methodologies are essential for accelerating the development of new and effective chemical entities.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]
- 9. rsc.org [rsc.org]
- 10. abechem.com [abechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mulliken [cup.uni-muenchen.de]
- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 17. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 18. researchgate.net [researchgate.net]
- 19. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ukm.my [ukm.my]
- 22. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Novel Biological Activities of 2-(4-Nitrophenyl)-1H-Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities.[2][3] This versatility has made benzimidazole derivatives a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4]
Within this important class of compounds, the 2-(4-nitrophenyl)-1H-benzimidazole core serves as a particularly valuable and versatile building block.[1] The presence of the electron-withdrawing nitro group can significantly modulate the compound's electronic properties and biological activity, making its derivatives promising candidates for novel drug discovery.[5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the novel biological activities of this compound derivatives. We will delve into their potent anticancer and antimicrobial properties, touch upon their anti-inflammatory potential, and elucidate the underlying mechanisms and structure-activity relationships (SAR) that govern their efficacy.
Part 1: Synthesis and Chemical Backbone
The foundational step in exploring the biological potential of this class of molecules is a robust and efficient synthesis protocol. The most common and direct route to the this compound scaffold is the condensation reaction between an o-phenylenediamine (or its substituted analogs) and 4-nitrobenzaldehyde.[1][5][6]
Causality of the Synthetic Choice: This method is favored due to its straightforward nature and the ready availability of starting materials. The reaction proceeds via a well-understood mechanism involving two key steps:
-
Schiff Base Formation: A nucleophilic attack by the primary amino groups of the o-phenylenediamine on the carbonyl carbon of 4-nitrobenzaldehyde.[1][5] This forms a crucial Schiff base (imine) intermediate.
-
Cyclization: An intramolecular cyclization of the intermediate, typically promoted by heat or a catalyst, followed by aromatization to yield the stable benzimidazole ring.[5]
The true power of this scaffold lies in its potential for diversification. Further functionalization, particularly at the N-1 position of the imidazole ring, allows for the creation of extensive libraries of derivatives with tailored physicochemical and biological properties.[7]
Experimental Protocol: General Synthesis of this compound
This protocol provides a self-validating framework for the synthesis of the core structure.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (catalytic amount) or another suitable oxidant/catalyst
-
N,N-Dimethylformamide (DMF) or Ethanol as solvent
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent like DMF.[8]
-
Catalyst Addition: Add a catalytic amount of sodium metabisulfite. The causality here is that the catalyst facilitates the oxidative cyclization required to form the aromatic benzimidazole ring.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. The expected product is typically a light yellow to orange crystalline powder with a high melting point (approx. 307°C).[1]
Caption: General workflow for the synthesis of the core benzimidazole scaffold.
Part 2: Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines including lung (A549), breast (MCF7, MDA-MB-231), colon (HCT 116), and prostate (PC3).[9][10]
Mechanism of Action: A Multi-pronged Attack
The anticancer efficacy of these compounds is not attributed to a single mechanism but rather a combination of cellular assaults that culminate in cancer cell death.
-
Induction of Apoptosis: Many active derivatives trigger programmed cell death, a critical hallmark of effective anticancer drugs. This is often confirmed by observing an increase in the activity of executioner caspases, such as caspase-3 and caspase-7.[11]
-
Cell Cycle Arrest: Certain compounds have been shown to halt the cell division cycle, preventing the proliferation of cancer cells. Arrest is frequently observed at the G2/M or S phase of the cycle.[12]
-
Enzyme Inhibition: A key mechanism for some derivatives is the inhibition of critical enzymes involved in cancer progression. This includes dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis, and various protein kinases that regulate cell growth and survival pathways.[4] Some benzimidazoles have also been investigated as Topoisomerase II inhibitors, preventing DNA replication in cancer cells.[13]
Caption: Multi-target mechanisms of action for anticancer benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
Role of the Nitro Group: The position of the nitro group on the phenyl ring is a critical determinant of activity. In one study on related hybrids, a derivative with a 3-nitro group was more potent than its 4-nitro counterpart, highlighting the sensitivity of the target binding pocket to substituent placement.[1]
-
N-1 Substitution: Modifying the N-1 position of the benzimidazole ring can significantly enhance anticancer activity. Attaching groups like benzyl or other alkyl chains can improve properties like lipophilicity, potentially leading to better cell penetration and target engagement.[4][7]
-
C-2 Phenyl Ring Substitution: The addition of electron-withdrawing groups to the C-2 phenyl ring is often associated with increased potency.
Data Presentation: In Vitro Anticancer Activity
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| N,2,6-Trisubstituted Benzimidazoles | MDA-MB-231 | 4.47 - 5.50 | 2-(4-nitrophenyl), N-benzyl, 6-methyl substitutions | [9] |
| Benzimidazole-Triazole Hybrids | HCT-116, HepG2, MCF-7 | 3.87 - 8.34 | Hybrid structure, potent EGFR inhibition | [12] |
| 2-Substituted Benzimidazoles | HEPG2, MCF7, HCT 116 | < 10 µg/mL | Various substitutions at C-2 | [10] |
| Phenylbenzimidazole-4-carboxamides | P388 Leukemia | Moderate in vivo | "Minimal" DNA intercalators | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). The choice of duration depends on the cell line's doubling time and the expected mechanism of the compound.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Antimicrobial Activity
The benzimidazole scaffold has a long history in antimicrobial drug development. Derivatives of this compound continue this legacy, showing promising activity against a spectrum of bacterial and fungal pathogens.[17][18]
Mechanism of Action
The antimicrobial effects are often linked to the structural similarity of benzimidazoles to purines, allowing them to interfere with essential microbial processes.[2]
-
Against Fungi: A primary mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death.[2][3]
-
Against Bacteria: The compounds can interfere with various cellular targets. Some studies suggest that they inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis, which is essential for bacterial survival.[4][7]
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, is frequently correlated with enhanced antimicrobial activity.[17] This modification can alter the electronic distribution of the molecule, improving its ability to bind to microbial targets.
-
Lipophilicity: Substitutions at the N-1 position that increase the compound's lipophilicity can improve its ability to penetrate the microbial cell wall and membrane, leading to greater efficacy.[7]
Data Presentation: In Vitro Antimicrobial Activity
| Compound Series | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| N,2,6-Trisubstituted Benzimidazoles | S. aureus (MSSA & MRSA) | 4 - 16 | 2-(4-nitrophenyl), N-benzyl, 6-methyl | [4] |
| N,2,6-Trisubstituted Benzimidazoles | E. coli, S. faecalis | 16 | 2-(4-chlorophenyl), N-benzyl, 6-methyl | [4] |
| N-Alkylated Benzimidazoles | C. albicans, A. niger | 64 | 2-(substituted phenyl), N-alkyl | [7] |
| Pyrazole-attached Benzimidazoles | Various bacteria & fungi | 3.9 - 125 | Electron-withdrawing groups enhance activity | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is the most common method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium within a 96-well microtiter plate.[21] Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a sterile 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.[23]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[19][21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[22] The results can also be read using a plate reader by measuring absorbance.
Part 4: Anti-inflammatory Potential
Benzimidazole derivatives are well-documented anti-inflammatory agents.[24] They often exert their effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and pro-inflammatory cytokines like TNF-α and IL-6.[25][26] While specific studies focusing solely on the anti-inflammatory properties of 2-(4-nitrophenyl) derivatives are less common, the general activity of the scaffold suggests high potential.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). Potential anti-inflammatory compounds can be screened for their ability to inhibit this NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[25]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 22-24 hours.[25]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Analysis: Compare the absorbance of treated samples to the LPS-stimulated control to determine the percentage of NO inhibition.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the discovery of novel bioactive agents. The derivatives synthesized from this core have consistently demonstrated potent and often multi-faceted anticancer and antimicrobial activities. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists to design next-generation compounds with enhanced potency and selectivity.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent hits to improve their pharmacological profiles (e.g., solubility, metabolic stability, reduced toxicity).
-
In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy and safety in a living system.[24]
-
Target Deconvolution: Precisely identifying the molecular targets and pathways through which the most active compounds exert their effects to better understand their mechanism of action and potential for off-target effects.
This guide has provided a technical framework for the synthesis and evaluation of these promising derivatives. By integrating rational design, robust synthetic protocols, and validated biological assays, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 10. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from 2-(4-nitrophenyl)-1H-benzimidazole. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.
Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows for facile interaction with biological macromolecules.[1] The derivatization of the benzimidazole core, particularly at the 2-position, has yielded a plethora of compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3]
The introduction of a 4-nitrophenyl group at the 2-position of the benzimidazole ring creates the ligand this compound (NBI). The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the benzimidazole system, potentially enhancing its biological efficacy and its ability to form stable coordination complexes with various transition metals.[3] Chelation of these ligands to metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) can further augment their therapeutic potential, a phenomenon often attributed to Tweedy's chelation theory.
Part 1: Synthesis of the Ligand: this compound (NBI)
The synthesis of NBI is typically achieved through the condensation reaction of o-phenylenediamine and 4-nitrobenzaldehyde. This reaction proceeds via a Schiff base intermediate.[3]
Underlying Principle:
The reaction involves a nucleophilic attack by the amino groups of o-phenylenediamine on the carbonyl carbon of 4-nitrobenzaldehyde.[3] This is followed by an intramolecular cyclization with the elimination of water to form the stable benzimidazole ring. The reaction can be carried out using conventional heating or microwave irradiation to expedite the process.
Experimental Protocol: Synthesis of this compound (NBI)
Materials:
-
o-phenylenediamine
-
4-nitrobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from hot ethanol to obtain pure, light-yellow crystals of this compound.[3]
-
Dry the purified product in a vacuum oven.
Characterization of the Ligand (NBI):
-
Melting Point: Approximately 307 °C
-
Molecular Formula: C₁₃H₉N₃O₂
-
Molecular Weight: 239.23 g/mol
-
FTIR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1625 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1335 cm⁻¹, respectively).[3]
Part 2: Synthesis of this compound Metal Complexes
The synthesized ligand (NBI) can be used to form coordination complexes with various transition metal salts. The general procedure involves the reaction of the ligand with the corresponding metal salt in a suitable solvent system.
Underlying Principle:
The nitrogen atom of the imine group (-C=N-) in the benzimidazole ring acts as a Lewis base, donating a lone pair of electrons to the vacant orbitals of the transition metal ion (a Lewis acid) to form a coordinate covalent bond. The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary depending on the metal ion and the reaction conditions.
General Experimental Protocol for Metal Complex Synthesis
Materials:
-
This compound (NBI)
-
Metal Salts (e.g., Copper(II) chloride dihydrate, Cobalt(II) nitrate hexahydrate, Nickel(II) nitrate hexahydrate, Zinc(II) acetate dihydrate)
-
Ethanol or Methanol
-
Acetone/Water mixture (e.g., 50% v/v)[3]
Procedure:
-
Dissolve this compound (2 equivalents) in a suitable solvent, such as a 50% acetone-water mixture or ethanol.[3]
-
In a separate flask, dissolve the appropriate metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[3]
-
The reaction mixture is then refluxed for a period of 2-4 hours.[4] The formation of a precipitate indicates the formation of the metal complex.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any impurities.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Workflow for Ligand and Metal Complex Synthesis
References
- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity assay protocol for 2-(4-nitrophenyl)-1H-benzimidazole in cancer cell lines
For: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole scaffold is a key structural component in numerous FDA-approved drugs and is considered a "privileged structure" in drug discovery.[3][4] The compound 2-(4-nitrophenyl)-1H-benzimidazole, a derivative of this class, has been a subject of investigation for its potential as an antiproliferative agent.[3] The presence of the nitrophenyl group can be a critical determinant of its biological activity.[4]
This guide provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound against various cancer cell lines. We will detail three robust and widely accepted cytotoxicity assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay. These assays measure different cellular parameters—metabolic activity, total protein content, and membrane integrity, respectively—to provide a multi-faceted understanding of the compound's cytotoxic or cytostatic effects.
Compound Information: this compound
-
Structure:

-
CAS Number: 729-13-5[5]
-
Appearance: Light yellow to orange crystalline powder[4]
-
Solubility and Storage: This compound is sparingly soluble in aqueous solutions but is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For cytotoxicity assays, a concentrated stock solution (e.g., 10-50 mM) should be prepared in cell culture-grade DMSO. The stock solution should be stored at -20°C, protected from light. Due to its air-sensitive nature, storage under an inert gas is recommended.[4]
Principles of the Selected Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring metabolic activity. The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[8] SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. This assay is independent of cellular metabolic activity, making it a good orthogonal method to the MTT assay.[9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis or damage to the plasma membrane.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[13][14] The amount of formazan produced is proportional to the amount of LDH released, which is an indicator of cytotoxicity.[13]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance
-
Selection: Choose a panel of cancer cell lines relevant to the intended research focus. For benzimidazole derivatives, common choices include breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, HT-29), lung (e.g., A549), and leukemia (e.g., K562) cell lines.[15][16][17]
-
Culture: Culture the selected cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.
1.2. Preparation of this compound Solutions
-
Stock Solution (10 mM): Dissolve 2.39 mg of this compound (MW: 239.23 g/mol ) in 1 mL of sterile, cell culture-grade DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
PART 2: Cytotoxicity Assay Protocols
2.1. MTT Assay Protocol
-
Cell Seeding: Harvest cells by trypsinization, perform a cell count, and determine viability (should be >95%). Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include wells for vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
2.2. SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[19]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye.[10][19]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[19]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[19]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[8][19]
2.3. LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the assay endpoint.[20]
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[13][20]
Data Analysis and Interpretation
Calculation of Percentage Cell Viability
For MTT and SRB assays, the percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Calculation of Percentage Cytotoxicity
For the LDH assay, the percentage of cytotoxicity is calculated as:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentrations.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[21][22]
-
The IC₅₀ value is determined from the fitted curve. Software such as GraphPad Prism or online tools can be used for this calculation.[21][23]
Data Presentation
Summarize the IC₅₀ values in a table for easy comparison across different cell lines and time points.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound |
| MCF-7 | 48 | [Insert Value] |
| HCT-116 | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Media contamination; Reagent instability | Use fresh, sterile media and reagents. Ensure proper sterile technique.[18] |
| Inconsistent readings across replicates | Uneven cell seeding; Pipetting errors | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. |
| Low signal-to-noise ratio | Suboptimal cell number or incubation time | Optimize cell seeding density and treatment duration for each cell line. |
| Precipitation of the compound in media | Poor solubility | Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions before each experiment. |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cytotoxic potential of this compound. By employing multiple assays that probe different aspects of cell health, researchers can obtain a comprehensive and reliable profile of the compound's anticancer activity. Consistent experimental execution and careful data analysis are paramount for generating high-quality, reproducible results in the pursuit of novel therapeutic agents.
References
- 1. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 729-13-5 [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. nveo.org [nveo.org]
- 16. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(4-nitrophenyl)-1H-benzimidazole
Document ID: AN-AST-NPBI-202601
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the in vitro antimicrobial susceptibility of the novel synthetic compound, 2-(4-nitrophenyl)-1H-benzimidazole. As a member of the benzimidazole class, which is known for a wide spectrum of biological activities, rigorous and standardized testing of this specific derivative is crucial to ascertain its potential as a therapeutic agent[1][2]. These application notes detail the rationale behind procedural choices, provide step-by-step protocols for broth microdilution and agar disk diffusion methods, and establish a framework for data interpretation and quality control, ensuring the generation of reliable and reproducible results. The protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3][4][5][6][7][8].
Introduction: The Scientific Rationale
This compound is a heterocyclic aromatic compound of significant interest due to the established antimicrobial, antiviral, and anticancer properties of the broader benzimidazole scaffold[9]. The addition of a nitrophenyl group at the 2-position can modulate the electronic properties and biological activity of the molecule, making it a promising candidate for a new antimicrobial agent[9].
Antimicrobial Susceptibility Testing (AST) is the cornerstone of evaluating the potential of a new chemical entity. It determines the concentration of a drug that inhibits the growth of a specific microorganism, a value known as the Minimum Inhibitory Concentration (MIC)[10]. This data is fundamental for:
-
Spectrum of Activity Determination: Identifying which bacterial or fungal species are sensitive to the compound.
-
Mechanism of Action Studies: Providing a quantitative measure of potency that can be used in further mechanistic investigations.
-
Preclinical Development: Guiding in vivo efficacy studies and establishing a preliminary therapeutic window.
Given that this compound is a synthetic compound with limited aqueous solubility, the choice of solvent and adherence to standardized testing methodologies are critical to avoid misleading results. These protocols are designed to be self-validating through the stringent use of quality control (QC) measures, ensuring the integrity of the generated data.
Compound Handling and Stock Solution Preparation
The physicochemical properties of this compound necessitate careful preparation to ensure its bioavailability in the testing medium. The compound is a light yellow to orange crystalline powder with poor solubility in water but is soluble in Dimethyl Sulfoxide (DMSO)[1][11].
Causality Behind Solvent Choice
DMSO is a common solvent for dissolving non-polar compounds for antimicrobial assays. However, DMSO itself can exhibit antimicrobial properties at higher concentrations, which could confound the results[12][13][14]. Studies have shown that for many common bacterial strains, DMSO concentrations below 2% are generally well-tolerated, though this can be species-dependent[10]. Therefore, the following protocol is designed to introduce the compound into the assay at a final DMSO concentration of ≤1%, a level widely considered to have a negligible effect on microbial growth.
Protocol for Stock Solution Preparation
-
Initial Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Aseptically transfer the powder to a sterile, conical tube.
-
Add 1 mL of 100% sterile DMSO.
-
Vortex vigorously until the compound is completely dissolved. This is your 10 mg/mL primary stock .
-
Store the primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Stock Solution (1280 µg/mL):
-
Thaw an aliquot of the 10 mg/mL primary stock.
-
In a sterile tube, perform a serial dilution by adding 128 µL of the primary stock to 872 µL of sterile, deionized water or a suitable buffer (e.g., PBS). This will create a 1280 µg/mL working stock with a higher DMSO concentration. Note: This step is crucial for subsequent dilutions in aqueous media.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique that determines the MIC of an antimicrobial agent in a liquid medium. It is considered a reference method by both CLSI and EUCAST[3][6][7][14].
Workflow for Broth Microdilution
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol
-
Plate Preparation:
-
Aseptically dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the highest concentration, and well 11 will be the growth control (no compound). Well 12 can be a sterility control (no bacteria).
-
-
Compound Dilution:
-
Add 100 µL of the 1280 µg/mL working stock solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
This will result in a concentration gradient of the compound (e.g., 64 µg/mL down to 0.125 µg/mL in the final assay volume).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method that is widely used for routine AST. It is less labor-intensive than broth microdilution for testing a single compound against multiple isolates.
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol
-
Disk Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 20 µL) onto sterile blank paper disks (6 mm diameter) to achieve a desired compound load per disk (e.g., 20 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain a uniform lawn of growth.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared disk containing this compound onto the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place a standard antibiotic disk (e.g., Ciprofloxacin 5 µg) as a positive control.
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established and validated breakpoints, which are not yet available for this investigational compound[10][13]. Results should be reported as the measured zone diameter.
-
Quality Control: The Self-Validating System
A robust quality control program is essential to ensure the accuracy and reproducibility of AST results. This involves the use of well-characterized reference strains with known susceptibility profiles.
Rationale for QC Strain Selection
The selected QC strains represent a range of clinically relevant Gram-positive and Gram-negative bacteria and are recommended by both CLSI and EUCAST for routine quality control[3][4]. Testing against these strains verifies the integrity of the media, the potency of the compound, and the adherence to the correct methodology.
Recommended QC Strains and Expected Ranges
The following table outlines the recommended QC strains and provides hypothetical target ranges for this compound. Note: These ranges are for illustrative purposes and must be established in-house through multi-laboratory studies.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) | Expected Zone Diameter (mm) with 20 µg disk |
| Escherichia coli | ATCC 25922 | 2 - 8 | 15 - 21 |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 | 18 - 24 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 | 12 - 18 |
| Enterococcus faecalis | ATCC 29212 | 4 - 16 | 14 - 20 |
QC Testing Frequency
QC testing should be performed each time a new batch of reagents or media is used and on each day of testing patient or screening isolates. If QC results fall outside the established ranges, patient results should not be reported, and the entire procedure must be troubleshooted.
Data Interpretation for an Investigational Compound
For a novel compound like this compound, clinical breakpoints (S/I/R categories) have not been established[10][13]. Therefore, the primary data outputs are the quantitative MIC values and the zone diameters. These values can be used to:
-
Compare the potency of the compound against different microbial species.
-
Monitor for the development of resistance in longitudinal studies.
-
Correlate with pharmacokinetic/pharmacodynamic (PK/PD) data as it becomes available.
Conclusion
The protocols outlined in these application notes provide a standardized and robust framework for evaluating the antimicrobial susceptibility of this compound. By adhering to these CLSI and EUCAST-aligned methodologies and implementing a stringent quality control program, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. szu.gov.cz [szu.gov.cz]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. standards-global.com [standards-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-(3-Nitrophenyl)-1h-benzimidazole | 15456-62-9 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-nitrophenyl)-1H-benzimidazole in Anticancer Agent Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-nitrophenyl)-1H-benzimidazole and its derivatives as potential anticancer agents. This document details the scientific rationale, experimental protocols, and data interpretation for evaluating the anticancer properties of this promising class of compounds.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. The derivative, this compound, has emerged as a significant lead compound in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[3] The presence of the electron-withdrawing nitro group on the phenyl ring is often crucial for its biological activity.[1][4]
This guide will delineate the multifaceted mechanisms of action of this compound, which include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival, such as PARP and tubulin. Detailed, field-proven protocols for the synthesis and biological evaluation of this compound are provided to facilitate its investigation as a novel anticancer therapeutic.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde.[4][5]
Protocol 1: Synthesis via Condensation Reaction
Objective: To synthesize this compound.
Materials:
-
o-phenylenediamine
-
4-nitrobenzaldehyde
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.[6]
-
Add 1.01 equivalents of 4-nitrobenzaldehyde to the mixture.[6]
-
Stir the reaction mixture at 0°C in an ice bath for 2 hours.[6]
-
Following the initial stirring, reflux the mixture for 1 hour to form the Schiff base intermediate.[6]
-
To cyclize the Schiff base, add more dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as an oxidant.[6]
-
Stir the mixture under reflux for 48 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum. The resulting compound should be a light yellow to orange crystalline powder.[5]
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of this compound. The following protocols are standard assays used in anticancer drug discovery.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 (half-maximal inhibitory concentration) value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells from the treatment and control groups.
-
Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4.5 mL of cold 70% ethanol for fixation.[1]
-
Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for several weeks).[1]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 10 minutes) to pellet them.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.[10]
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[1]
-
Incubate for 15-30 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.[1]
-
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[11][12] Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11][12]
Materials:
-
Cancer cells treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression levels of key apoptosis-related proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. Key proteins in the apoptotic pathways, such as the Bcl-2 family (Bcl-2, Bax) and caspases (caspase-3, -8, -9), can be analyzed to determine which pathway is activated.[13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
Protocol 6: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly inhibits the polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.[14][15] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (10 mM)
-
This compound stock solution
-
Control compounds: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer)
-
96-well, half-area, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in G-PEM buffer to a concentration of 4 mg/mL on ice.[14]
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer.
-
-
Assay Setup:
-
Data Acquisition:
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Evaluation of Antitumor Efficacy
Protocol 7: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in an animal model.
Principle: Human cancer cells are subcutaneously injected into immunocompromised mice.[2][16] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells in 100-200 µL of PBS (or a PBS/Matrigel mixture) into the flank of each mouse.[17]
-
-
Tumor Growth Monitoring:
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[17]
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Endpoint | Example Result for a Hypothetical Derivative |
| MTT Assay | IC50 | 5.2 µM (MCF-7 cells, 48h) |
| Cell Cycle Analysis | % Arrest | 65% of cells in G2/M phase at 10 µM |
| Apoptosis Assay | % Apoptosis | 45% apoptotic cells at 10 µM |
| Tubulin Polymerization | IC50 | 2.8 µM |
| In Vivo Xenograft | TGI (%) | 58% Tumor Growth Inhibition at 20 mg/kg |
Visualizations of Workflows and Pathways
Caption: Synthesis workflow for this compound.
Caption: General workflow for in vitro evaluation.
Caption: Potential apoptotic pathways induced by the compound.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 729-13-5 [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 17. benchchem.com [benchchem.com]
Application Note & Protocols: A Multi-Faceted Approach to Evaluating the Antibacterial Mechanism of 2-(4-Nitrophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition, Towards Understanding
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its structural similarity to natural purines allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including potent antimicrobial effects.[1][3][4] Within this esteemed class, 2-(4-nitrophenyl)-1H-benzimidazole serves as a key chemical entity, with derivatives demonstrating significant efficacy against pathogenic bacteria.[2][5][6]
However, in an era of escalating antimicrobial resistance, simply identifying a compound with antibacterial activity is insufficient. A deep, mechanistic understanding of how a compound exerts its bactericidal or bacteriostatic effects is paramount for rational drug design, predicting resistance patterns, and developing next-generation therapeutics.[7][8]
This guide provides a comprehensive, field-tested framework for elucidating the antibacterial mechanism of action (MoA) of this compound. We eschew a single-hypothesis approach, instead advocating for a logical, multi-pronged workflow that interrogates several high-probability bacterial targets. The protocols herein are designed as self-validating systems, providing not just procedural steps, but the scientific causality behind them, enabling researchers to generate robust, publication-quality data.
Part 1: Foundational Analysis - Quantifying Antibacterial Potency
Before delving into complex mechanistic studies, it is essential to establish the fundamental potency of the compound against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[9]
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality: This assay determines the lowest concentration of this compound required to inhibit the visible growth of a bacterium. It provides a quantitative measure of potency and informs the concentration range for subsequent mechanistic assays. Performing this against both Gram-positive and Gram-negative bacteria gives an early indication of the compound's spectrum of activity.
Methodology:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture in fresh, cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in MHB. The typical range to test is 256 µg/mL down to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 2.5%, which could inhibit bacterial growth.
-
Controls:
-
Positive Control: Wells containing bacteria in MHB with an equivalent percentage of DMSO, but no compound.
-
Negative Control: Wells containing sterile MHB only.
-
Reference Control: A known antibiotic (e.g., Ciprofloxacin) tested under the same conditions.[10]
-
-
Inoculation & Incubation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Hypothetical Data Presentation:
| Organism | Bacterial Type | MIC (µg/mL) of this compound |
| S. aureus | Gram-positive | 4 |
| E. coli | Gram-negative | 32 |
| B. subtilis | Gram-positive | 2 |
| P. aeruginosa | Gram-negative | >128 |
Part 2: Mechanistic Deep Dive - A Guided Workflow
With baseline potency established, we can now investigate the specific cellular pathways disrupted by the compound. The following workflow systematically evaluates the most common antibacterial targets.
Caption: Workflow for elucidating the antibacterial MoA.
A. Cell Membrane Integrity Assessment
Causality: A compromised cell membrane is a lethal event for bacteria.[11] This assay rapidly determines if the compound acts as a membrane disruptor by measuring the membrane potential, a critical indicator of membrane health and function.[12][13]
Protocol 2: Membrane Potential Assay with DiSC₃(5) Dye
Principle: The fluorescent dye 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) is taken up by bacteria with a healthy, polarized cytoplasmic membrane, where its fluorescence is quenched.[14] If the compound depolarizes the membrane, the dye is released into the medium, resulting in a quantifiable increase in fluorescence.[14][15]
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS supplemented with 0.2% glucose to maintain metabolic activity).[15] Resuspend the cells in the same buffer to an OD600 of 0.2.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. Incubate in the dark with shaking for approximately 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorometric Measurement: Transfer the cell suspension to a 96-well black plate. Measure the baseline fluorescence using a plate reader (Excitation: ~622 nm, Emission: ~670 nm).
-
Compound Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Controls:
-
Kinetic Reading: Immediately begin monitoring fluorescence kinetically for 30-60 minutes. A rapid increase in fluorescence indicates membrane depolarization.
Hypothetical Data Presentation:
| Treatment | Concentration | Fluorescence Increase (RFU) at 15 min | Interpretation |
| Vehicle (DMSO) | 1% | 50 ± 10 | No effect |
| Test Compound | 1x MIC | 85 ± 15 | Minimal effect |
| Test Compound | 4x MIC | 150 ± 25 | Minor effect |
| Valinomycin | 5 µM | 2500 ± 200 | Complete Depolarization |
B. DNA Replication & Integrity
Causality: The structural relationship between benzimidazoles and purines suggests a potential interference with nucleic acid synthesis.[1] DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[17] Its inhibition is a validated antibacterial mechanism.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Principle: This cell-free assay directly measures the enzymatic activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its supercoiled form. An inhibitor prevents this conversion. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated and visualized by agarose gel electrophoresis.[18]
Methodology:
-
Reaction Setup (on ice): In a microcentrifuge tube, assemble the following components:
-
5X Gyrase Assay Buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine).
-
1 mM ATP.
-
~200 ng Relaxed pBR322 plasmid DNA.
-
Test compound dissolved in DMSO (at various concentrations) or DMSO control.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add a pre-determined optimal amount (e.g., 1 Unit) of purified E. coli DNA Gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS/EDTA and Proteinase K. Incubate for a further 15 minutes at 37°C to digest the enzyme.
-
Agarose Gel Electrophoresis: Add gel loading dye to each sample. Load the samples onto a 1% agarose gel. Run the gel at ~90V for 90 minutes.
-
Visualization: Stain the gel with Ethidium Bromide or SYBR Safe, destain, and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Controls:
-
No Enzyme Control: Shows the migration of the relaxed plasmid substrate.
-
No Inhibitor Control: Shows the complete conversion to supercoiled DNA.
-
Positive Inhibitor Control: Use a known gyrase inhibitor like Ciprofloxacin.
-
C. Cell Division Machinery
Causality: The FtsZ protein is a bacterial homolog of tubulin that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.[19] Inhibition of FtsZ polymerization prevents cell division, leading to the formation of long, filamentous cells and eventual cell death, making it an attractive antibiotic target.[20]
Protocol 4: FtsZ Polymerization by Light Scattering
Principle: In the presence of GTP and magnesium, FtsZ monomers polymerize into protofilaments. This assembly increases the turbidity of the solution, which can be measured as an increase in right-angle light scattering in a spectrophotometer.[21] An inhibitor of polymerization will prevent or reduce this increase in light scatter.
Methodology:
-
Reagent Preparation:
-
Assay Setup: In a quartz cuvette, add purified FtsZ (e.g., 12 µM) and the test compound at various concentrations (or DMSO control) in the polymerization buffer.
-
Baseline Reading: Place the cuvette in a fluorometer or dedicated light scattering instrument set to 350 nm (for both excitation and emission) or a spectrophotometer at 350-400 nm.[21] Allow the temperature to equilibrate to 37°C and record a stable baseline.
-
Initiate Polymerization: Start the reaction by adding GTP to a final concentration of 1 mM.
-
Kinetic Measurement: Immediately begin recording the light scattering signal over time (typically 10-15 minutes).
-
Data Analysis: The rate and extent of polymerization are proportional to the increase in light scattering. Calculate the percentage of inhibition relative to the DMSO control.
-
Complementary Assay: The GTPase activity of FtsZ is coupled to its polymerization. A malachite green-based assay can be used to measure the release of inorganic phosphate from GTP hydrolysis, providing a secondary confirmation of FtsZ inhibition.[22]
D. Secondary Effect: Oxidative Stress
Causality: The disruption of primary metabolic pathways, such as DNA replication or respiration, can often lead to a secondary cellular stress response, including the overproduction of reactive oxygen species (ROS) like superoxide and hydroxyl radicals.[23][24] Measuring ROS production can help build a more complete picture of the compound's downstream effects.
Protocol 5: Intracellular ROS Detection with CellROX™ Green
Principle: CellROX™ Green is a cell-permeable dye that is non-fluorescent in its reduced state but exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.[23] This change can be quantified using flow cytometry or fluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Grow bacteria to the mid-logarithmic phase. Treat the cells with this compound at 1x and 2x MIC for a defined period (e.g., 60 minutes).
-
Controls:
-
Untreated Control: Cells with no compound.
-
Vehicle Control: Cells treated with DMSO.
-
Positive Control: Cells treated with an ROS-inducing agent (e.g., 1 mM H₂O₂ or Menadione).[24]
-
-
Dye Staining: Add CellROX™ Green to all samples to a final concentration of 5 µM. Incubate for 30 minutes at 37°C, protected from light.[24]
-
Analysis by Flow Cytometry:
-
Wash the cells with PBS to remove excess dye.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (~520 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
-
Data Interpretation: A significant shift in the fluorescence intensity of the treated population compared to the untreated control indicates an increase in intracellular ROS levels.
Part 3: Synthesis of Findings & Proposed Mechanism
The power of this workflow lies in the integration of data from all assays. By comparing the results, a compelling hypothesis for the primary mechanism of action can be formulated.
Summary of Hypothetical Results:
| Assay | Endpoint | Result with this compound | Implication |
| MIC | Growth Inhibition | Potent activity, especially against Gram-positives (MIC 2-4 µg/mL). | Effective antibacterial agent. |
| Membrane Potential | Depolarization | No significant depolarization at ≤ 4x MIC. | The cell membrane is not the primary target. |
| DNA Gyrase | Supercoiling Inhibition | Strong inhibition (IC₅₀ ≈ 1 µg/mL). | Primary target is likely DNA gyrase. |
| FtsZ Polymerization | Light Scattering | No significant inhibition at concentrations up to 50 µg/mL. | FtsZ and cell division are not the primary target. |
| ROS Detection | Fluorescence Increase | Moderate increase in ROS at ≥ 1x MIC after 60 min. | Likely a secondary effect of DNA damage stress. |
The collective data strongly indicate that this compound acts primarily as an inhibitor of bacterial DNA gyrase. The compound exhibits potent antibacterial activity at concentrations that directly correlate with the inhibition of the enzyme's supercoiling function in a cell-free system. Crucially, the lack of membrane depolarization at similar concentrations rules out the cell membrane as the primary target. Furthermore, the absence of FtsZ polymerization inhibition suggests the cell division machinery is not directly affected. The observed increase in intracellular ROS is consistent with a downstream cellular response to DNA replication stress and damage, a known consequence of gyrase inhibition.[25] This positions this compound as a promising scaffold for developing novel antibacterial agents targeting DNA topoisomerases.
Caption: Proposed mechanism of this compound.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. This compound|CAS 729-13-5 [benchchem.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. biorxiv.org [biorxiv.org]
- 14. frontiersin.org [frontiersin.org]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 2-(4-nitrophenyl)-1H-benzimidazole-based Sensors for Metal Ion Detection
Introduction: The Critical Role of Metal Ion Detection and the Promise of Benzimidazole-Based Fluorescent Sensors
The detection and quantification of metal ions are of paramount importance in a vast array of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2][3] Heavy metal contamination in aqueous systems, for instance, poses significant risks to human health and ecological balance.[1][3] Consequently, the development of rapid, sensitive, and selective methods for metal ion detection is a persistent scientific endeavor.[1][2] Among the various analytical techniques, fluorescent chemosensors have emerged as a powerful tool due to their inherent simplicity, high sensitivity, and potential for real-time analysis and bioimaging.[1][4][5]
Benzimidazole derivatives have garnered considerable attention as versatile scaffolds in the design of fluorescent sensors.[6][7][8] Their structural similarity to naturally occurring nucleotides allows for facile interaction with biological systems, while their electron-accepting and metal-chelating properties make them exceptional candidates for the development of optical chemical sensors.[7] The 2-(4-nitrophenyl)-1H-benzimidazole (NPBI) scaffold, in particular, offers a unique combination of a robust heterocyclic framework and a nitro-substituted phenyl ring, which can modulate the electronic properties of the molecule upon metal ion coordination, leading to discernible changes in its photophysical characteristics.[9][10]
This comprehensive guide provides a detailed protocol for the synthesis, characterization, and application of this compound as a fluorescent sensor for the detection of metal ions. We will delve into the underlying principles of its sensing mechanism and provide step-by-step instructions for experimental procedures, data analysis, and interpretation, empowering researchers to effectively utilize this class of sensors in their work.
PART 1: Synthesis and Characterization of the this compound (NPBI) Probe
The synthesis of NPBI is typically achieved through the condensation reaction of o-phenylenediamine with 4-nitrobenzaldehyde.[9][10][11][12] This well-established method offers a straightforward route to obtaining the desired benzimidazole derivative.
Materials and Reagents
-
o-Phenylenediamine (OPD)
-
4-Nitrobenzaldehyde (NBA)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional catalyst)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR and ¹³C NMR spectrometer
-
Mass spectrometer
Synthesis Protocol
A widely adopted and effective method for the synthesis of this compound involves the direct condensation of o-phenylenediamine and 4-nitrobenzaldehyde.[10][13]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol.
-
Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Drying: Dry the purified product in a vacuum oven to obtain a light yellow to orange crystalline powder.[9]
Workflow for NPBI Synthesis
References
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. [PDF] Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound|CAS 729-13-5 [benchchem.com]
- 10. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Application Note & Protocol: A Validated Framework for Assessing the Antiviral Activity of 2-(4-nitrophenyl)-1H-benzimidazole
Abstract
This document provides a comprehensive, field-proven methodology for evaluating the in vitro antiviral activity of the novel compound 2-(4-nitrophenyl)-1H-benzimidazole. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating broad-spectrum biological activities, including antiviral effects against a range of DNA and RNA viruses.[1][2][3] Derivatives of this compound, in particular, are promising candidates for antiviral drug development due to their structural properties.[4] This guide details a logical, stepwise experimental workflow, beginning with essential cytotoxicity assessments to establish a therapeutic window, followed by robust, quantitative assays to determine specific antiviral efficacy. Each protocol is designed as a self-validating system, incorporating necessary controls and referencing international standards to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery for replication.[5] Therefore, the primary goal of an effective antiviral agent is to inhibit a specific stage of the viral life cycle—such as entry, replication, assembly, or release—with minimal impact on the host cell.[5] This necessitates a dual-pronged assessment: quantifying the compound's toxicity to the host cell and, in parallel, measuring its ability to inhibit viral propagation.
The benzimidazole core has been identified in compounds that act as allosteric inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus, effectively blocking viral replication.[6] The methodology outlined herein is designed to not only determine if this compound has antiviral activity but also to generate the foundational data (EC₅₀, CC₅₀, and Selectivity Index) needed to infer its potential mechanism and justify further development.
Experimental Workflow: A Stepwise Approach
A rigorous assessment follows a logical progression from general toxicity to specific antiviral efficacy. This ensures that any observed reduction in viral activity is a direct result of the compound's action on the virus or virus-infected cells, not a secondary effect of cell death.
Caption: High-level workflow for assessing antiviral activity.
Phase 1: Cytotoxicity Assessment
Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cells. This is crucial to differentiate between a true antiviral effect and non-specific cell killing.[7] The 50% cytotoxic concentration (CC₅₀) is the standard metric derived from these assays.
Protocol 3.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of living cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) into a 96-well plate at a density that will achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium. Concentrations should span a wide range to capture the full dose-response curve.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the subsequent antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol 3.2: LDH Release Assay (Alternative)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9]
-
Setup: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cytotoxicity for each concentration relative to a "maximum LDH release" control (cells lysed with detergent). Calculate the CC₅₀ value.
Phase 2: Antiviral Efficacy Assessment
Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication. The 50% effective concentration (EC₅₀)—the concentration that inhibits viral activity by 50%—is the key metric.
Protocol 4.1: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is considered the "gold standard" for measuring the infectivity of lytic viruses and the efficacy of antiviral compounds.[8][10][11] It quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound. This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Inoculation: Wash the cell monolayers with sterile PBS. Inoculate the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of this compound in an overlay medium (e.g., 2% methylcellulose or agarose in culture medium). The highest concentration tested must be below the determined CC₅₀.
-
Overlay: After adsorption, aspirate the virus inoculum and add the compound-containing overlay medium. Include a "no drug" virus control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until distinct plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay. Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes. Stain the monolayer with a crystal violet solution (0.1% w/v in 20% ethanol) for 15-20 minutes.[8]
-
Data Analysis: Gently wash the plates with water and air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Antiviral Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and reproducible synthesis.
I. Reaction Overview & Mechanism
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine (OPD) and 4-nitrobenzaldehyde.[1][2] This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.[1][3]
The reaction is often catalyzed by a variety of reagents, including Brønsted or Lewis acids, and can be influenced by the choice of solvent and reaction temperature.[4][5] Understanding the mechanism is crucial for effective troubleshooting.
Reaction Scheme:
Caption: General reaction mechanism for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis.
Q1: What are the typical starting materials and their stoichiometry?
The primary starting materials are o-phenylenediamine and 4-nitrobenzaldehyde. A common stoichiometry is a 1:1 or a slight excess of the aldehyde (e.g., 1:1.1 or 1:1.2) to ensure complete consumption of the diamine.[6]
Q2: What is the expected yield for this reaction?
Yields can vary significantly depending on the specific conditions employed. Reported yields range from moderate (around 55%) to excellent (over 90%) with optimized protocols.[7][8] Low yields are a common issue that this guide will help you address.
Q3: What does the final product look like?
This compound is typically a light yellow to orange crystalline powder.[1] Significant deviation from this appearance could indicate the presence of impurities.
Q4: What is the melting point of this compound?
The reported melting point is approximately 307 °C.[1] A broad or depressed melting point is a strong indicator of impurities in your product.
III. Troubleshooting Guide: Low Yield & Impurities
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
A low or negligible yield is the most frequent challenge. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Reagent Quality | o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced reactivity. 4-nitrobenzaldehyde can also degrade over time. Moisture can interfere with the reaction. | Action: Use freshly recrystallized o-phenylenediamine and high-purity 4-nitrobenzaldehyde. Ensure all glassware is oven-dried. Protocol for Recrystallization of o-phenylenediamine: 1. Dissolve the crude o-phenylenediamine in a minimum amount of hot water with a small amount of sodium dithionite to prevent oxidation. 2. Hot filter the solution to remove insoluble impurities. 3. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. 4. Collect the crystals by vacuum filtration and dry them thoroughly under vacuum. |
| Reaction Temperature | The optimal temperature can be substrate and catalyst dependent. Some variations of this synthesis proceed at room temperature, while others require heating.[4] Excessive heat can lead to degradation and side reactions. | Action: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. If the reaction is sluggish at room temperature, gradually increase the heat. Classical Phillips-Ladenburg conditions can require high temperatures (180-300°C), but this should be approached with caution.[4][9] |
| Reaction Time | Insufficient reaction time will result in incomplete conversion of starting materials. | Action: Monitor the reaction progress using TLC until the starting materials are consumed.[4] |
| Solvent Choice | The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Common solvents include ethanol, methanol, and acetonitrile.[4] In some cases, greener solvents like water or even solvent-free conditions have been used successfully.[6] | Action: If the yield is low, consider screening different solvents. The choice of solvent can significantly impact reaction rates and selectivity. |
| Catalyst Issues | A wide array of catalysts can be employed, including acid catalysts (e.g., HCl, p-toluenesulfonic acid), Lewis acids, and various metal catalysts.[4][5][10] The catalyst may be inactive or inappropriate for the specific substrates. | Action: If using a catalyst, ensure it is fresh and from a reliable source. Consider trying a different class of catalyst if the reaction is not proceeding as expected. Some modern protocols utilize nanoparticle catalysts or proceed under catalyst-free conditions.[11][12] |
Problem 2: Product is Impure (Discolored, Incorrect Melting Point)
An impure product can result from side reactions or incomplete removal of starting materials and byproducts.
Common Side Reactions and Byproducts:
-
1,2-Disubstituted Benzimidazoles: Under certain conditions, a second molecule of the aldehyde can react with the benzimidazole nitrogen, leading to the formation of a 1,2-disubstituted product.[13] This is more likely with electron-rich aldehydes and can sometimes be controlled by adjusting the stoichiometry and reaction conditions.[13]
-
Oxidation of o-phenylenediamine: As mentioned, OPD is prone to oxidation, which can form highly colored, polymeric materials that are difficult to remove.
-
Incomplete Cyclization: The Schiff base intermediate may be present in the final product if the cyclization step is incomplete.
Purification Strategies:
| Purification Step | Explanation | Detailed Protocol |
| Precipitation | The crude product is often isolated by precipitation from the reaction mixture. Careful control of pH during this step is important. | Action: After the reaction is complete, cool the mixture to room temperature. If the reaction was run under acidic conditions, neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[14] |
| Recrystallization | This is the most common method for purifying the crude product. The choice of solvent is critical. | Action: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for benzimidazole derivatives include ethanol, methanol, or acetic acid.[15] General Recrystallization Protocol: 1. Dissolve the crude product in a minimum amount of the appropriate hot solvent. 2. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered. 3. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. 4. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. 5. Dry the crystals thoroughly under vacuum. |
| Column Chromatography | For difficult-to-separate impurities, column chromatography may be necessary. | Action: Use a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. Monitor the fractions by TLC. |
IV. References
-
This compound | CAS 729-13-5. Benchchem. --INVALID-LINK--
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem. --INVALID-LINK--
-
Preparation of this compound (NBI#1). ResearchGate. --INVALID-LINK--
-
(PDF) Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. --INVALID-LINK--
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. --INVALID-LINK--
-
Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. ResearchGate. --INVALID-LINK--
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. --INVALID-LINK--
-
Benzimidazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of 2‐(4‐nitrophenyl) benzimidazole. ResearchGate. --INVALID-LINK--
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. --INVALID-LINK--
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. --INVALID-LINK--
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. --INVALID-LINK--
-
Reusability of the catalyst in the reaction of o-phenylenediamine with 4-nitrobenzaldehyde …. ResearchGate. --INVALID-LINK--
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. --INVALID-LINK--
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. --INVALID-LINK--
-
Synthesis of benzimidazole. Slideshare. --INVALID-LINK--
-
(PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. --INVALID-LINK--
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. Synthesis of benzimidazole | PPT [slideshare.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Nitrophenyl)-1H-benzimidazole by Recrystallization
Welcome to the technical support center for the purification of 2-(4-nitrophenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into recrystallization techniques for this specific compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form.
Q2: How do I select the best solvent for recrystallizing this compound?
Choosing the right solvent is the most critical step and often requires some empirical testing.[4] The ideal solvent should satisfy these criteria:
-
High solubility at high temperature and low solubility at low temperature. [1]
-
It must not react with this compound.[2]
-
It should be volatile enough to be easily removed from the purified crystals.[2]
For benzimidazole derivatives, polar organic solvents are often effective.[5] Based on literature and the compound's structure, ethanol, methanol, and acetic acid are excellent starting points for testing.[5][6] A mixed solvent system, such as ethanol-water, can also be highly effective. In this system, the compound is dissolved in the more "soluble" solvent (ethanol), and the "less soluble" solvent (water) is added to the hot solution until turbidity (cloudiness) appears, after which a small amount of the soluble solvent is added back to redissolve the precipitate before cooling.
Q3: What are the likely impurities in a crude sample of this compound?
Impurities typically stem from the synthesis process, which often involves the condensation of o-phenylenediamine and 4-nitrobenzaldehyde.[7][8][9] Potential impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or 4-nitrobenzaldehyde.
-
Side-Products: Products from side reactions, which can be highly colored.[10]
-
Inorganic Salts: If the reaction was carried out in the presence of acid or base catalysts.
Q4: What is the expected melting point of pure this compound?
The reported melting point for this compound is approximately 307°C .[7] A sharp melting point within 1-2°C of the literature value is a good indicator of high purity. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.
Problem: My compound won't fully dissolve, even in a large amount of boiling solvent.
-
Plausible Cause: You may be dealing with an insoluble impurity, or you have chosen a poor solvent.
-
Solution:
-
Check for Insoluble Impurities: If a significant portion of your target compound has dissolved but some solid material remains, you likely have an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid particles before allowing the filtrate to cool.[11][12][13] It is crucial to use a pre-heated, short-stemmed or stemless funnel to prevent premature crystallization in the apparatus.[11]
-
Re-evaluate the Solvent: If the bulk of the material does not dissolve, the solvent is likely unsuitable. Refer to the solvent selection table below and re-attempt the procedure with a more appropriate solvent or solvent mixture.
-
Problem: No crystals are forming after the solution has cooled to room temperature.
-
Plausible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used. Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization.
-
Solution (in order of application):
-
Induce Nucleation: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[14] The microscopic scratches on the glass provide a surface for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[14] Allow the solution to cool again.
-
Problem: An oil is forming instead of solid crystals ("oiling out").
-
Plausible Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture). The solute comes out of solution as a liquid rather than a solid.
-
Solution:
-
Reheat and Add Solvent: Heat the solution back to its boiling point to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[14]
-
Problem: The purified crystals are still colored (e.g., yellow or orange).
-
Plausible Cause: The crude product contains colored, soluble impurities that co-crystallize with your product. This compound itself is a light yellow to orange powder, but dark or intense coloration often indicates impurities.[7]
-
Solution:
-
Use Activated Carbon (Charcoal): Redissolve the colored crystals in a minimal amount of hot solvent. Add a very small amount of activated carbon (about 1-2% of the solute's weight) to the hot solution.[12][17]
-
Heat and Filter: Keep the solution boiling for 5-10 minutes to allow the carbon to adsorb the colored impurities.
-
Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the carbon.[10] The filtrate should be significantly less colored. Allow the filtrate to cool and crystallize as usual.
-
Problem: The final recovery yield is very low (< 50%).
-
Plausible Cause: Several factors can lead to poor yield.
-
Solutions:
-
Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[14] Next time, use the absolute minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the product crystallized during hot filtration, this will result in a loss of yield. Ensure your filtration apparatus is properly heated.[11]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath for 10-20 minutes before filtration to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[6]
-
Experimental Data & Protocols
Solvent Selection Summary
| Solvent | Boiling Point (°C) | Suitability for this compound | Notes |
| Ethanol | 78 | Good. Often provides a good balance of solubility. | A primary choice for initial trials. |
| Methanol | 65 | Good. Higher solubility than ethanol; may require more careful cooling. | The higher solubility may sometimes lead to lower recovery unless very cold temperatures are used.[5] |
| Ethanol/Water | Varies (78-100) | Excellent. Allows for fine-tuning of solubility. | Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a few more drops of hot ethanol to clarify before cooling.[6] |
| Glacial Acetic Acid | 118 | Good. Effective solvent, but its high boiling point can make it difficult to remove completely. | Use if other solvents fail. The product may sometimes crystallize as a formate salt.[18] |
Standard Recrystallization Protocol
This protocol provides a self-validating workflow for the purification of this compound.
1. Solvent Selection (Small-Scale Test):
-
Place ~50 mg of your crude product into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube in a water bath. The compound should dissolve completely.
-
Allow the tube to cool to room temperature, then place it in an ice bath. A good yield of crystals should form. This confirms the solvent's suitability.[2]
2. Dissolution of Crude Product:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a minimal amount of the chosen solvent.
-
Heat the flask on a hot plate with gentle swirling. Add more solvent in small portions until the solid just dissolves completely.[1]
3. (Optional) Decolorization and Hot Filtration:
-
If the solution is highly colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for 5-10 minutes.[12]
-
To remove the carbon or any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[11]
4. Crystallization:
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[6]
6. Drying:
-
Press the crystals as dry as possible on the filter paper.
-
Transfer the crystals to a watch glass and allow them to air-dry or dry them in a vacuum oven at a moderate temperature. Ensure all solvent has evaporated before taking a final weight and melting point.[1]
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijcrt.org [ijcrt.org]
- 7. This compound|CAS 729-13-5 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 16. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. apps.dtic.mil [apps.dtic.mil]
improving the stability of 2-(4-nitrophenyl)-1H-benzimidazole in solution
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support center for 2-(4-nitrophenyl)-1H-benzimidazole. This guide, prepared by our senior application scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to enhance the stability of this compound in solution. We understand that maintaining the integrity of your compounds is critical for reproducible and reliable experimental results.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often used as a ligand in the formation of metal complexes with catalytic or biological activity.[1][2] The presence of both the benzimidazole core and the electron-withdrawing nitro group gives it unique electronic and structural properties.[2][3] However, these same features can contribute to its instability in solution under common experimental conditions. This guide addresses the core challenges of handling this molecule, focusing on the causality behind degradation and providing validated strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with this compound.
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of four factors:
-
Light Exposure (Photodegradation): Like many benzimidazole derivatives and nitroaromatic compounds, it is susceptible to degradation upon exposure to UV or even ambient light.[4][5] Nitroaromatic compounds can undergo photolysis, leading to the formation of various photoproducts.[6][7]
-
pH of the Solution: The benzimidazole ring contains both acidic (N-H) and basic (imine nitrogen) sites, making its stability pH-dependent.[8] Extreme acidic or basic conditions can catalyze hydrolysis of the imidazole ring or alter the electronic structure, promoting degradation.[9]
-
Choice of Solvent: The solvent system can significantly impact stability. Protic solvents may participate in hydrogen bonding and proton transfer events, while other solvents might not adequately solubilize the compound, leading to precipitation.[10][11] The photochemistry of nitroaromatics can also vary significantly between aqueous and organic solvents.[10][11]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.[5][9]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the structure, the primary degradation pathways are:
-
Photodegradation: This is a major concern for nitroaromatic compounds.[7] UV irradiation can excite the nitro group, leading to complex reaction cascades, potentially involving hydrogen abstraction from the solvent or intramolecular rearrangements.[10]
-
Hydrolysis: Under harsh acidic or basic conditions, the benzimidazole ring can be susceptible to cleavage.[9]
-
Oxidation: The imidazole ring can undergo oxidative cleavage, especially in the presence of oxidizing agents or dissolved oxygen.[9]
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To maximize shelf-life, stock solutions should be stored with the following precautions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[12] For short-term use, 4°C is acceptable.
-
Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12]
-
Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent where the compound is highly soluble and stable, such as DMSO or DMF. For biochemical assays, DMSO is common, and studies have shown stability for some benzimidazole derivatives in 0.2% DMSO for up to 96 hours.[13]
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A4: The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][9] An HPLC-based stability-indicating method can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration. For identifying the structure of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[9]
Troubleshooting Guide: Common Stability Issues
This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments.
Problem 1: Rapid and Unexpected Loss of Parent Compound
Your HPLC analysis shows a significant decrease in the peak area of this compound over a short period (minutes to hours).
| Potential Cause | Scientific Rationale | Recommended Solution |
| Photodegradation | The compound's aromatic and nitro functional groups are chromophores that absorb light, particularly in the UV range. This absorbed energy can initiate photochemical reactions, leading to rapid degradation.[5][6] | Work in low-light conditions. Use a red-light room if possible. Protect all solutions from light at all times using amber vials or foil wrapping. Minimize the time solutions are exposed to ambient light on the benchtop or in an autosampler.[12] |
| pH-Mediated Hydrolysis | The solution pH may be too acidic or basic, catalyzing the breakdown of the benzimidazole ring. Benzimidazoles can have varying stability profiles depending on the pH.[8][14] | Control the pH. Use a buffered solvent system appropriate for your experiment (e.g., phosphate or TRIS buffer). Determine the optimal pH range for stability by conducting a preliminary pH profile study (see Protocol section). |
| Oxidative Degradation | Dissolved oxygen in the solvent can react with the compound, especially if initiated by light or trace metal contaminants. | Use deoxygenated solvents. Sparge your solvents with nitrogen or argon gas before preparing solutions. If compatible with your experiment, add a small amount of an antioxidant. |
| Reactive Solvent | Some solvents, particularly alcohols like methanol or ethanol, can participate in photochemical reactions with nitroaromatics through hydrogen atom abstraction.[10] | Evaluate solvent choice. Test the compound's stability in alternative solvents. Aprotic solvents like acetonitrile, DMSO, or DMF are often preferred for stock solutions. |
Problem 2: Appearance of New, Unidentified Peaks in Chromatogram
Your HPLC chromatogram shows the emergence and growth of new peaks over time, concurrent with the loss of the parent compound.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Formation of Degradants | The new peaks are degradation products resulting from one or more of the pathways described above (photolysis, hydrolysis, etc.). | Perform a Forced Degradation Study. This is a critical step to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[9] This helps in confirming the degradation pathway and validating your analytical method. |
| Mass Balance Issue | The peak area of the parent compound decreases, but the new impurity peaks do not account for the total loss. | The degradation products may not have a strong chromophore at the detection wavelength. This can happen if the aromatic system is destroyed. Another possibility is the formation of insoluble products that precipitate out of solution or volatile products that are lost.[9] |
Visualization of Stability Influencers
The following diagram illustrates the key external factors that can impact the stability of this compound in solution.
Caption: Key environmental factors leading to the degradation of the compound.
Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[9]
Objective: To identify the likely degradation pathways and primary degradation products of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or DMSO) to prepare a 1.0 mg/mL stock solution. Use an amber volumetric flask.
3. Application of Stress Conditions: For each condition, prepare a sample in an amber vial and a control sample (compound in solvent, stored at 4°C in the dark). Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[9] Withdraw aliquots at T=0, 2, 4, 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[9] Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9] Monitor at regular intervals.
-
Thermal Degradation: Dilute the stock solution in a suitable solvent in an amber vial. Store in an oven at 80°C for 48 hours.[9] Analyze at different time points.
-
Photolytic Degradation: Expose a solution of the compound in a clear quartz cuvette or vial to a photostability chamber according to ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter).[9] Keep a control sample wrapped in foil in the same location.
4. HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in ACN).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the λmax of the compound (determine via UV scan) and a lower wavelength like 210 nm.
-
Injection Volume: 10 µL
5. Data Interpretation:
-
Monitor the decrease in the parent peak area and the formation of new peaks.
-
Calculate the percentage degradation.
-
If using LC-MS, analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
Workflow for Forced Degradation Study
Caption: Step-by-step workflow for conducting a forced degradation study.
Summary of Expected Stability Profile
The following table summarizes the anticipated stability of this compound under forced degradation conditions. This serves as a general guideline; actual results may vary.
| Stress Condition | Reagents/Parameters | Expected Stability | Likely Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Potentially Unstable | Hydrolysis of imidazole ring |
| Basic | 0.1 M NaOH, 60°C | Likely Unstable | Hydrolysis, deprotonation followed by rearrangement |
| Oxidative | 3% H₂O₂, RT | Unstable | Oxidation of imidazole ring, potential reactions at nitro group |
| Thermal | 80°C in solution | Moderately Unstable | General acceleration of other degradation pathways |
| Photolytic | ICH Q1B light exposure | Highly Unstable | Photoreduction of nitro group, ring cleavage, polymerization |
References
- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-(4-Nitrophenyl)-1H-Benzimidazole for In Vitro Assays
Welcome to the technical support center for the utilization of 2-(4-nitrophenyl)-1H-benzimidazole in in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the effective use of this compound in your experiments. Our goal is to empower you with the knowledge to achieve reliable and reproducible results.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the benzimidazole family.[1] Benzimidazole derivatives are recognized as "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The presence of the nitrophenyl group can modulate these biological activities, making this compound a valuable tool for scientific investigation.[2] This guide will help you navigate the critical steps in optimizing its concentration for your specific in vitro assays.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: What is the molecular weight of this compound?
The molecular weight is 239.23 g/mol .[1][3]
Q2: What is the recommended solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving benzimidazole derivatives for in vitro assays.[4] It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can affect the solubility of hydrophobic compounds.
Q3: What is a typical starting concentration range for in vitro screening?
For preliminary screening of small molecules, a common starting concentration is between 10 µM and 30 µM.[5] However, the optimal concentration is highly dependent on the cell type and the specific assay. For potent compounds like some benzimidazole derivatives, which can show activity in the nanomolar to low micromolar range, it is advisable to test a broad concentration range.[6][7]
Q4: How should I store the solid compound and stock solutions?
The solid, lyophilized powder should be stored at -20°C, desiccated, and protected from light for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to 6 months. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Core Experimental Workflow: Determining the Optimal Concentration
The "optimal" concentration is not a single value but rather a range that is both effective in your assay and non-toxic to your cells. The following workflow provides a systematic approach to determine this for your specific experimental conditions.
Caption: Workflow for determining the optimal in vitro concentration.
Troubleshooting Guide
Encountering issues like compound precipitation or unexpected results is common. This section provides a structured approach to troubleshoot these problems.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Media becomes cloudy or precipitate forms upon adding the compound. | 1. Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous media.[8] 2. Low Aqueous Solubility: The final concentration exceeds the compound's solubility limit in the media.[8] 3. Media Composition: Interactions with salts, proteins (especially in high-serum media), or other components.[8] | 1. Add the DMSO stock to pre-warmed media dropwise while gently vortexing to ensure rapid mixing.[9] 2. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific media. 3. Consider reducing the serum percentage or using a serum-free medium if interactions are suspected.[8] |
| No biological effect observed, even at high concentrations. | 1. Compound Instability: The compound may be degrading in the culture conditions (37°C, aqueous environment).[10] 2. Adsorption to Plasticware: The compound may stick to the surface of plates or tubes, reducing the effective concentration.[10] 3. Incorrect Stock Concentration: Errors in weighing or calculation. | 1. Minimize incubation time or prepare fresh solutions immediately before use.[10] 2. Use low-adhesion plasticware and include a pre-incubation step with the compound before adding cells. 3. Re-prepare the stock solution, carefully verifying all calculations and measurements. |
| High variability between replicate wells. | 1. Incomplete Dissolution: The compound is not fully dissolved in the stock solution. 2. Uneven Distribution: Poor mixing when adding the compound to the media. 3. Precipitation Over Time: The compound may be slowly precipitating during the incubation period.[8] | 1. Ensure the DMSO stock is a clear solution. Gentle warming (to 37°C) or vortexing may aid dissolution. 2. Mix the media thoroughly after adding the compound before dispensing into wells. 3. Visually inspect plates under a microscope for crystals before the end of the experiment. Test lower concentrations if precipitation is observed.[9] |
| Vehicle control (DMSO) shows toxicity. | 1. High DMSO Concentration: The final concentration of DMSO is too high for the cell line being used. | 1. Ensure the final DMSO concentration is kept low, typically ≤ 0.5%, and ideally below 0.1%.[11] 2. Maintain a consistent final DMSO concentration across all tested compound dilutions and the vehicle control.[9] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.
Materials:
-
This compound (MW: 239.23 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you need to dissolve 2.39 mg of the compound in 1 mL of DMSO.
-
Calculation: 1 mg / 239.23 g/mol = 0.00418 mol/g = 4.18 µmol. To get 10 mM (10 µmol/mL), you need 10 µmol / 4.18 µmol/mg = 2.39 mg.
-
-
Weighing: Carefully weigh out the required amount of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C for a few minutes may assist in dissolution.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[12]
Protocol 2: Determining Maximum Solubility in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well flat-bottom plate
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of complete medium to wells A2 through A12 of the 96-well plate.
-
Prepare the highest desired concentration in well A1. For example, to test a final concentration of 200 µM, add 4 µL of the 10 mM stock to 196 µL of medium (final DMSO concentration will be 2%).
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, down to well A11. Do not add compound to well A12 (media only control).
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[9]
-
Observation:
-
Visual Inspection: At regular intervals, visually inspect the wells for any signs of precipitation (cloudiness, turbidity, or visible particles).[9] Use a microscope to look for crystalline structures.
-
Spectrophotometric Analysis (Optional): Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify light scattering caused by precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and/or by absorbance) throughout the incubation period is the maximum working soluble concentration for your subsequent experiments.[8]
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on your chosen cell line and calculate the 50% cytotoxic concentration (CC₅₀).
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the compound in fresh culture medium, starting from the maximum soluble concentration determined in Protocol 2. Remove the old medium from the cells and add the compound-containing medium. Include "cells only" (untreated) and "media only" (blank) controls.[13]
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is the concentration that reduces cell viability by 50%. Use this value to select a range of non-toxic concentrations for your functional assays.
By following these guidelines and protocols, you can confidently establish a reliable and effective concentration of this compound for your in vitro studies, ensuring the integrity and reproducibility of your data.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
refinement of analytical methods for the quantification of 2-(4-nitrophenyl)-1H-benzimidazole
Welcome to the technical support resource for the analytical quantification of 2-(4-nitrophenyl)-1H-benzimidazole (CAS No. 729-13-5).[1] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the determination of this compound. Whether you are quantifying it as a potential pharmaceutical impurity, a synthetic intermediate, or an active compound, this center provides detailed protocols, troubleshooting guides, and answers to frequently asked questions.
Our approach is grounded in fundamental analytical principles and validated through practical application, ensuring that the methodologies presented are both scientifically sound and field-proven.
Section 1: High-Performance Liquid Chromatography (HPLC) – The Primary Analytical Technique
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the accurate quantification of this compound due to its high resolution, sensitivity, and specificity. This section delves into the most common questions and issues encountered during HPLC analysis.
Frequently Asked Questions (HPLC)
Q1: What is the most suitable HPLC method for quantifying this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most effective approach. This compound is moderately polar, making it ideal for separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase. A typical setup involves a gradient or isocratic elution using a mixture of acetonitrile and water, often with an acid modifier to ensure good peak shape.[2][3]
Q2: Why is an acid modifier, like formic acid or phosphoric acid, necessary in the mobile phase?
A2: The benzimidazole moiety contains basic nitrogen atoms.[4] At neutral pH, these sites can interact with residual acidic silanol groups on the silica-based column packing material. This secondary interaction leads to peak tailing, a common chromatographic problem.[5] By adding a small amount of acid (e.g., 0.1% formic acid), you suppress the ionization of the silanol groups and ensure the analyte is in a consistent protonated state, resulting in sharper, more symmetrical peaks.
Q3: What detection wavelength should be used?
A3: this compound has a strong chromophore due to its conjugated aromatic system and the nitro group. UV detection is highly effective. While a specific UV maximum should be determined empirically by scanning a standard solution, wavelengths around 254 nm and 288 nm are commonly used for benzimidazole derivatives and provide excellent sensitivity.[3]
Experimental Protocol: Validated RP-HPLC Method
This protocol provides a robust starting point for the quantification of this compound. Method validation must be performed to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7]
1. Chromatographic Conditions:
-
Column: C8 or C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 288 nm.[3]
2. Standard & Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[8] Proper sample cleanup, potentially using Solid Phase Extraction (SPE), may be necessary for complex matrices to remove interferences.[9][10]
HPLC Workflow Diagram
Caption: A typical workflow for HPLC analysis.
HPLC Troubleshooting Guide
| Problem / Question | Potential Cause & Explanation | Recommended Solution |
| Why is my peak broad and tailing? | Secondary Silanol Interactions: The basic nitrogen in the benzimidazole ring is likely interacting with acidic silanol groups on the column packing. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail".[5] | Increase Mobile Phase Acidity: Ensure your mobile phase contains an acid modifier like 0.1% formic or acetic acid to suppress silanol activity.[8] Use a Different Column: Consider an end-capped column or a column specifically designed for basic compounds. |
| Why are my retention times shifting to earlier times? | Column Degradation: Operating at a high pH can dissolve the silica backbone of the column, leading to a loss of stationary phase and reduced retention. Insufficient Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection. | Check Mobile Phase pH: Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns). Increase Equilibration Time: Extend the post-run equilibration step in your gradient program to at least 5-10 column volumes. |
| Why am I seeing high backpressure? | System Blockage: Particulate matter from unfiltered samples or precipitation of buffer salts in the mobile phase can clog the column inlet frit or other system components.[5] | Filter All Samples: Always filter samples through a 0.45 µm or 0.22 µm filter before injection.[8] Check Buffer Solubility: If using a buffer, ensure it is soluble in the highest concentration of organic solvent used in your gradient.[8] Troubleshoot Systematically: Disconnect the column to see if the pressure drops. If it does, the blockage is in the column. If not, the blockage is upstream (e.g., injector, tubing).[5] |
| Why is my signal-to-noise ratio low? | Suboptimal Wavelength: The detection wavelength may not be at the absorbance maximum (λmax) of the analyte. Sample Degradation: The analyte may be unstable in the sample diluent. A study confirmed that some benzimidazole derivatives are stable in 0.2% DMSO for up to 96 hours.[11] | Determine λmax: Use a diode-array detector (DAD) or a UV-Vis spectrophotometer to find the optimal wavelength for your analyte. Perform Stability Studies: Assess the stability of your analyte in the chosen diluent over the expected analysis time. |
Method Validation Summary
All analytical methods must be validated to ensure they are suitable for their intended purpose.[12] The table below summarizes the key parameters as defined by the International Council for Harmonisation (ICH).[6][13]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components.[7] | Peak purity analysis (e.g., using a DAD) should pass. No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. Often assessed by spike/recovery experiments. | Recovery typically between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[6] | Defined by the linearity and accuracy studies. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Section 2: UV-Vis Spectrophotometry – A Screening & Confirmatory Tool
While less specific than HPLC, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantifying this compound in simple matrices or for preliminary screening.[14]
Frequently Asked Questions (UV-Vis)
Q1: When is UV-Vis spectrophotometry a suitable alternative to HPLC?
A1: It is suitable when analyzing pure substances or simple formulations where excipients or other components do not absorb at the same wavelength as the analyte.[15] It is excellent for quick concentration checks of standards or in-process controls but lacks the specificity to distinguish the analyte from structurally similar impurities.
Q2: How do I handle interference from other absorbing species?
A2: If interfering compounds are present, a chromatographic separation (like HPLC) is necessary. For some specific cases, derivative spectrophotometry can help resolve overlapping spectra, but this requires careful method development.[16]
Experimental Protocol: UV-Vis Spectrophotometry
-
Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL in methanol) from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard at the determined λmax.
-
Plot Data: Plot absorbance versus concentration. According to Beer's Law, this should yield a straight line passing through the origin.
-
Analyze Sample: Prepare the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
Section 3: Mass Spectrometry (MS) – For Unambiguous Identification
Mass spectrometry is the definitive technique for structural confirmation. When coupled with HPLC (LC-MS), it provides both quantitative data and mass information in a single run.
Frequently Asked Questions (MS)
Q1: What is the expected molecular ion for this compound?
A1: The molecular formula is C₁₃H₉N₃O₂.[1] Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 240.0768.[17]
Q2: What are the typical fragmentation patterns?
A2: Under electron impact (EI) or collision-induced dissociation (CID), the fragmentation of benzimidazoles is well-characterized. Common fragmentation pathways involve cleavages within the benzimidazole ring system.[18][19] The specific fragmentation of this molecule would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the aromatic rings.
LC-MS System Overview
Caption: The coupling of HPLC with Mass Spectrometry.
References
- 1. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. agilent.com [agilent.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. fda.gov [fda.gov]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2-(4-nitrophenyl)-1H-benzimidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively working to improve the systemic exposure of 2-(4-nitrophenyl)-1H-benzimidazole and its derivatives. This guide provides in-depth troubleshooting, detailed protocols, and scientifically grounded explanations to navigate the complexities of enhancing the bioavailability of this class of compounds.
Introduction: The Bioavailability Challenge of Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anthelmintic, and antiviral properties.[1][2] However, their progression from promising lead compounds to clinically effective drugs is often hampered by poor oral bioavailability.[3][4] For this compound specifically, its physicochemical properties present significant hurdles to achieving therapeutic plasma concentrations.[5][6]
The primary obstacles to the oral bioavailability of these compounds are:
-
Poor Aqueous Solubility: Many benzimidazole derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by high permeability but low solubility.[7] This low solubility is a major rate-limiting step for their absorption in the gastrointestinal (GI) tract.[7][8]
-
Rapid First-Pass Metabolism: These compounds often undergo extensive metabolism in the liver and/or the intestinal wall, primarily mediated by cytochrome P450 (CYP450) enzymes, before reaching systemic circulation.[7] This significantly reduces the concentration of the parent drug.
-
Efflux Transporter Activity: Some derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, further limiting absorption.[8]
This guide will address these challenges through a series of frequently asked questions and troubleshooting guides, providing both strategic insights and practical, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of this compound derivatives.
Q1: We've synthesized a novel this compound derivative, but the in vivo studies in rats show very low and erratic plasma concentrations after oral administration. Where should we start our investigation?
A1: Low and variable oral bioavailability is a frequent issue with this class of compounds. A systematic approach is crucial to identify the root cause.[8]
Initial Steps:
-
Confirm Compound Integrity: First, ensure the compound is stable in the formulation and under physiological conditions (e.g., acidic stomach pH, intestinal pH).
-
Physicochemical Characterization:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., 1.2, 4.5, and 6.8) to mimic the GI tract.
-
LogP/LogD: Assess the lipophilicity of your compound. While high permeability is a characteristic of BCS Class II drugs, excessive lipophilicity can sometimes hinder absorption.[9]
-
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to confirm high permeability and to investigate if your compound is a substrate for efflux transporters like P-gp.
This initial data will help you diagnose whether the primary issue is poor solubility, low permeability, or rapid metabolism, guiding your subsequent formulation or chemical modification strategies.
Q2: Our lead compound has extremely low aqueous solubility. What are the most effective formulation strategies to consider?
A2: For poorly soluble compounds, several formulation strategies can significantly enhance dissolution and, consequently, bioavailability.[10] The choice of strategy will depend on the specific properties of your compound and the desired release profile.
Key Formulation Strategies:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix.[11][12] This can lead to the amorphization of the drug, which increases its dissolution rate.[13]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanonization) dramatically increases the surface area available for dissolution.[3][4] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[14]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can markedly increase its aqueous solubility.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form in the GI tract.[15]
Q3: We suspect that extensive first-pass metabolism is the main reason for the low bioavailability of our compound. How can we confirm this and what are our options?
A3: To confirm first-pass metabolism, you can conduct an in vitro study using liver microsomes or hepatocytes. This will provide data on the metabolic stability of your compound.
Strategies to Address Rapid Metabolism:
-
Chemical Modification (Prodrug Approach): A prodrug strategy can be employed to mask the metabolically labile site of the molecule.[1][16] The prodrug is designed to be converted to the active parent drug in vivo.[17]
-
Co-administration with a CYP450 Inhibitor: In preclinical models, co-administering your compound with a known inhibitor of the relevant CYP450 enzymes can help to assess the impact of metabolism on bioavailability.[7] Note: This is an investigative tool and not a long-term clinical strategy.
-
Route of Administration: For preclinical studies, switching from oral to intravenous (IV) administration can help to bypass first-pass metabolism and determine the absolute bioavailability.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for common experimental hurdles and step-by-step protocols for key analytical procedures.
Troubleshooting Inconsistent In Vitro Dissolution Results
High variability in dissolution profiles can undermine the development of a robust formulation.
| Problem | Potential Cause | Troubleshooting Action |
| High variability between dissolution vessels | Inconsistent manufacturing of the formulation (e.g., solid dispersion). | Tightly control critical process parameters like mixing times and temperatures.[7] |
| Inadequate de-gassing of the dissolution medium. | Ensure the medium is properly de-gassed to prevent bubbles from interfering with dissolution.[7] | |
| Incomplete drug release | Poor wetting of the drug particles. | Consider adding a surfactant to the dissolution medium. |
| Drug degradation in the dissolution medium. | Assess the stability of the compound at the pH and temperature of the dissolution test. | |
| Precipitation of the drug after initial release | Supersaturation followed by precipitation. | This is common with amorphous solid dispersions. Consider using precipitation inhibitors in the formulation. |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of a this compound derivative by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound derivative (API)
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the API and PVP K30 in a suitable amount of methanol in a round-bottom flask. A common starting ratio is 1:4 (API:Polymer).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film is formed, transfer the product to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the resulting solid into a fine powder using a mortar and pestle and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the API.
Experimental Protocol: HPLC Method for Quantification in Plasma
Objective: To determine the concentration of a this compound derivative in plasma samples from pharmacokinetic studies.[18]
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 analytical column
-
Acetonitrile (ACN)
-
Milli-Q water
-
Formic acid or other suitable buffer
-
Plasma samples
-
Internal standard (IS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ACN containing the IS.
-
Vortex for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of ACN and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for your compound, or use MS for higher sensitivity and selectivity.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the API into blank plasma and process them in the same way as the study samples.
Part 3: Visualization & Data Presentation
Workflow for Enhancing and Assessing Bioavailability
Caption: A workflow for enhancing and assessing benzimidazole bioavailability.
Relationship between Formulation Strategies and Bioavailability Barriers
Caption: Mapping strategies to specific bioavailability challenges.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Antimicrobial Susceptibility Testing for 2-(4-nitrophenyl)-1H-benzimidazole
Introduction: The Imperative for Novel Antimicrobial Validation
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle modern medicine. Infectious diseases are increasingly caused by multidrug-resistant pathogens, rendering conventional treatments ineffective and escalating the need for novel antimicrobial agents.[1] Benzimidazoles, a class of heterocyclic aromatic compounds, represent a promising scaffold in drug discovery due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This guide focuses on a specific derivative, 2-(4-nitrophenyl)-1H-benzimidazole (CAS 729-13-5), a compound whose structural features, such as the electron-withdrawing nitro group, make it a candidate for antimicrobial development.[5][6]
For any new compound to progress from a research curiosity to a clinical candidate, its in vitro efficacy must be rigorously and reproducibly quantified. Antimicrobial Susceptibility Testing (AST) is the cornerstone of this evaluation. However, generating reliable AST data is not a trivial pursuit; it demands a meticulously designed, well-controlled, and thoroughly validated experimental framework. This guide provides an in-depth, experience-driven comparison of methodologies for validating the antimicrobial activity of this compound, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Our objective is to move beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, establish self-validating systems through appropriate controls, and present a clear, data-driven comparison against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new chemical entities in the fight against AMR.
Section 1: Compound Profile and Comparator Selection
Profile of this compound
-
Structure: A heterocyclic compound featuring a benzene ring fused to an imidazole ring, with a 4-nitrophenyl substituent at the 2-position.[9][10]
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₉N₃O₂[9]
-
Rationale for Investigation: The benzimidazole core is a "privileged structure" in medicinal chemistry.[1][11] The presence of the nitrophenyl group can significantly influence its biological activity.[5][12] Studies on related benzimidazole derivatives have consistently shown potential antibacterial and antifungal activities, making this specific compound a logical candidate for thorough AST validation.[13][14][15]
Rationale for Comparator Selection
To contextualize the activity of our test compound, its performance must be benchmarked against clinically relevant and mechanistically diverse agents. A robust comparison requires at least one gram-positive antibiotic, one gram-negative antibiotic, and one antifungal agent.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both gram-positive and gram-negative bacteria. It serves as a potent bactericidal comparator.
-
Vancomycin: A glycopeptide antibiotic with a narrow spectrum, primarily effective against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It provides a benchmark for activity against resistant gram-positive strains.
-
Fluconazole: A triazole antifungal agent commonly used to treat yeast infections. It is a critical comparator for assessing activity against fungal pathogens like Candida albicans.
Section 2: Experimental Design for Robust AST Validation
The foundation of any reliable AST result lies in the selection of an appropriate, standardized methodology. The broth microdilution method, as detailed in CLSI document M07, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[16][17] It is preferred for its quantitative nature, scalability, and conservation of test compound.
The Central Role of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary metric for quantifying the potency of an antimicrobial. We will employ the broth microdilution method to determine the MIC.
Differentiating -static vs. -cidal Activity: The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates growth inhibition (a bacteriostatic or fungistatic effect), it does not reveal whether the compound is killing the organism (a bactericidal or fungicidal effect). To determine this, we must ascertain the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This is achieved by sub-culturing from the wells of the MIC plate that show no visible growth onto an agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The Necessity of Quality Control (QC) Strains
Trustworthiness in AST is built upon a foundation of rigorous quality control. The use of reference QC strains, as recommended by CLSI and EUCAST, is non-negotiable.[18] These strains have well-documented MIC ranges for standard antibiotics and ensure that the test system (media, incubation, reagents) is performing correctly. Any deviation of QC results from their accepted ranges invalidates the entire batch of testing.
-
Escherichia coli ATCC 25922: QC for gram-negative bacteria.
-
Staphylococcus aureus ATCC 29213: QC for gram-positive bacteria.
-
Candida albicans ATCC 90028: QC for yeast/fungi.
Section 3: Detailed Protocols for AST Validation
The following protocols are harmonized with CLSI M07 and M100 standards.[16][17]
Workflow for AST Validation
Caption: Workflow for determining MIC and MBC/MFC values.
Protocol: Broth Microdilution for MIC Determination
-
Reagent Preparation:
-
Prepare a 1280 µg/mL stock solution of this compound and comparator drugs in 100% Dimethyl Sulfoxide (DMSO).
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi as per manufacturer instructions.[16]
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension into the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-Well Format):
-
Add 100 µL of appropriate sterile broth to columns 1-12 of a 96-well microtiter plate.
-
Add an additional 100 µL of the drug stock solution (diluted from DMSO into broth) to column 1. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 64 µg/mL down to 0.125 µg/mL.
-
Column 11 will serve as the growth control (broth + inoculum, no drug).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to wells in columns 1-11. The final volume in each well will be 200 µL. Note: The final drug concentrations are now halved (e.g., 64 µg/mL becomes 32 µg/mL).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug at which there is no visible growth.
-
Protocol: Determination of MBC/MFC
-
Sub-culturing:
-
From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that showed no visible growth.
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, transfer 10 µL from each selected well and spot-plate it onto a Tryptic Soy Agar (TSA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on each spot.
-
The MBC/MFC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Section 4: Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but plausible data for this compound against a panel of clinically relevant microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | ATCC Strain | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
|---|---|---|---|---|---|
| Staphylococcus aureus | 29213 (QC) | 4 | 0.5 | 1 | NA |
| S. aureus (MRSA) | BAA-1717 | 4 | 32 | 1 | NA |
| Enterococcus faecalis | 29212 (QC) | 16 | 1 | 2 | NA |
| Escherichia coli | 25922 (QC) | >64 | 0.015 | NA | NA |
| Pseudomonas aeruginosa | 27853 (QC) | >64 | 0.5 | NA | NA |
| Candida albicans | 90028 (QC) | 8 | NA | NA | 0.5 |
| Candida auris | B11221 | 8 | NA | NA | 32 |
NA: Not Applicable
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Microorganism | ATCC Strain | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
|---|---|---|---|---|---|
| S. aureus (MRSA) | BAA-1717 | 16 | 64 | 4 | NA |
| C. auris | B11221 | 32 | NA | NA | >64 |
NA: Not Applicable
Data Interpretation:
-
Gram-Positive Activity: The hypothetical data suggests that this compound exhibits moderate activity against gram-positive bacteria, including the resistant MRSA strain (MIC = 4 µg/mL). The MBC/MIC ratio for MRSA is 4 (16/4), suggesting a predominantly bacteriostatic effect, though a bactericidal effect is observed at higher concentrations.
-
Gram-Negative Inactivity: The compound shows no significant activity against the tested gram-negative bacteria (E. coli, P. aeruginosa) at concentrations up to 64 µg/mL. This is a common finding for new chemical entities due to the formidable outer membrane of gram-negative organisms.
-
Antifungal Activity: The compound demonstrates noteworthy activity against both a QC strain of C. albicans and a resistant strain of C. auris (MIC = 8 µg/mL). The MFC/MIC ratio of 4 for C. auris indicates a fungistatic mechanism. This is particularly interesting given the high level of fluconazole resistance in the C. auris strain.
Section 5: Plausible Mechanism of Action & Discussion
The structure-activity relationship (SAR) of benzimidazole derivatives often points towards a specific biological target.[12][19] A primary mechanism of action for many benzimidazole compounds, particularly in eukaryotes like fungi and helminths, is the disruption of microtubule polymerization.[19]
Caption: Plausible mechanism of action for antifungal activity.
This proposed mechanism aligns with our hypothetical data, which shows promising antifungal activity. The lack of potent antibacterial activity could suggest that the compound has higher affinity for fungal tubulin over its bacterial homolog, FtsZ, or is unable to effectively penetrate the bacterial cell wall and membrane to reach its target. The moderate activity against gram-positive bacteria may indicate an alternative mechanism or off-target effect in these organisms.
Conclusion
This guide has outlined a comprehensive, standards-compliant framework for validating the antimicrobial susceptibility of the novel compound this compound. By adhering to CLSI and EUCAST guidelines, employing rigorous quality controls, and comparing against established drugs, researchers can generate trustworthy and reproducible data.[16][20] Our hypothetical results illustrate a compound with a promising profile as a potential antifungal and gram-positive bacteriostatic agent. This structured approach to validation is the critical first step in the long journey of translating a promising molecule from the bench to potential therapeutic applications. Further studies would be required to confirm the mechanism of action, evaluate cytotoxicity, and explore in vivo efficacy.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. This compound|CAS 729-13-5 [benchchem.com]
- 10. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. japsonline.com [japsonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. szu.gov.cz [szu.gov.cz]
- 19. researchgate.net [researchgate.net]
- 20. EUCAST: EUCAST - Home [eucast.org]
A Comparative Analysis of the Anticancer Potential of 2-(4-nitrophenyl)-1H-benzimidazole and Its Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Among these, 2-(4-nitrophenyl)-1H-benzimidazole has garnered significant attention as a lead compound for the development of potent anticancer agents. This guide provides a comprehensive comparative study of the anticancer activity of this compound and its structurally related analogs, offering insights into their mechanism of action and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Benzimidazole Core in Cancer Therapy
The benzimidazole ring system, an isostere of naturally occurring nucleotides, allows these compounds to interact with various biological targets, leading to a broad spectrum of activities, including anticancer effects.[1] Benzimidazole derivatives have been shown to exert their antineoplastic properties through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][3] The parent compound, this compound, serves as a foundational structure, and modifications to both the phenyl ring and the benzimidazole nucleus have led to the development of analogs with enhanced potency and selectivity. This guide will delve into a comparative analysis of these analogs, elucidating the structure-activity relationships that govern their anticancer efficacy.
Comparative Cytotoxicity: A Quantitative Assessment
The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment. The following table summarizes the cytotoxic activity of this compound and several of its key analogs against a panel of human cancer cell lines. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | This compound | A549 (Lung) | >100 | [4] |
| K562 (Leukemia) | >100 | [4] | ||
| Analog 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [4] |
| Analog 2 | N'-(3,4,5-Trihydroxybenzylidene)-2-(4-nitrophenyl)-1H-benzimidazole-5-carbohydrazide | MCF-7 (Breast) | Not Specified | [5] |
| Analog 3 | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide | Breast Cancer Cells | Not Specified | [6][7] |
| Analog 4 | 2-(((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole | Not Specified | Not Specified | [8] |
Analysis of Cytotoxicity Data:
The presented data highlights a crucial aspect of the structure-activity relationship (SAR) for this class of compounds. The parent compound, this compound, exhibits weak to no cytotoxic activity. However, the introduction of additional functional groups significantly enhances its anticancer potential. For instance, Analog 1 , with a chloro group and an additional nitro group, demonstrates remarkable potency against the A549 lung cancer cell line, with an IC50 value in the nanomolar range.[4] This underscores the importance of electron-withdrawing groups in augmenting the compound's efficacy. While specific IC50 values for other analogs are not uniformly reported across the literature, their documented activities suggest a significant improvement over the parent compound.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how these compounds induce cancer cell death is paramount for their development as targeted therapies. Benzimidazole derivatives, including the analogs of this compound, have been shown to trigger cell death primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that eliminates damaged or unwanted cells. Many chemotherapeutic agents function by activating apoptotic pathways in cancer cells. Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).
A novel 2-aryl benzimidazole derivative, Analog 3 , has been shown to induce apoptosis by upregulating the expression of Death Receptor 5 (DR5) through the c-Jun N-terminal kinase (JNK) signaling pathway in breast cancer cells.[6] Furthermore, studies on other benzimidazole analogs have demonstrated their ability to modulate the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further tipping the cellular balance towards apoptosis.[2]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.[3][9] Several benzimidazole derivatives have been found to interfere with the cell cycle, causing an arrest at specific phases, thereby preventing cancer cells from dividing.
For example, Analog 1 and a related compound were found to induce an arrest in the S phase of the cell cycle in the K562 leukemia cell line.[4] Other studies have reported that different benzimidazole analogs can cause cell cycle arrest at the G2/M phase.[3][10] This disruption of the cell cycle is often a precursor to the induction of apoptosis.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer activity of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plates for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells.[15][16] This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Flow Cytometry for Cell Cycle Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-nitrophenyl)-1H-benzimidazole Against Standard Therapeutic Agents
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel therapeutic agents has never been more critical. The diminishing efficacy of conventional antibiotics against multi-drug-resistant pathogens necessitates a paradigm shift in our approach to infectious disease treatment.[1] Within this context, heterocyclic compounds, particularly benzimidazole derivatives, have emerged as a highly promising class of molecules, demonstrating a broad spectrum of pharmacological activities.[2][3][4][5][6]
This guide provides an in-depth, objective comparison of the antimicrobial efficacy of a specific synthetic compound, 2-(4-nitrophenyl)-1H-benzimidazole, against established, standard antimicrobial agents. We will delve into the experimental methodologies used for such comparisons, present illustrative data, and discuss the underlying scientific principles that guide this research. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
The Candidate Compound: this compound
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[7] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biological macromolecules, leading to a wide array of biological effects.[6] The specific compound of interest, this compound, is synthesized through the condensation of o-phenylenediamine and 4-nitrobenzaldehyde.[8][9]
The structure is notable for two key features:
-
The Benzimidazole Core: Provides the fundamental framework for biological interaction.
-
The 2-substituted 4-nitrophenyl Group: The presence of an electron-withdrawing nitro (-NO2) group can significantly modulate the molecule's electronic properties and biological activity, potentially enhancing its antimicrobial capabilities.[8][10] Derivatives with this feature are promising candidates for antimicrobial, anticancer, and antiviral agents.[10]
Benchmarking Efficacy: The Role of Standard Agents
To contextualize the performance of any new antimicrobial candidate, it is essential to benchmark it against clinically relevant, standard therapeutic agents. For this guide, we will consider the following comparators, chosen for their distinct spectra of activity:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[3] It is active against a wide range of Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting the synthesis of the bacterial cell wall.[11]
-
Amikacin: An aminoglycoside antibiotic that binds to the bacterial 30S ribosomal subunit, interfering with protein synthesis. It is particularly effective against many multi-drug-resistant Gram-negative bacteria.[12]
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. It is a standard agent for treating infections caused by yeasts like Candida albicans.[3]
Experimental Protocols for Efficacy Determination
The objective and reproducible assessment of antimicrobial activity hinges on standardized laboratory protocols. The following methods are the gold standard for in vitro susceptibility testing.[13]
Minimum Inhibitory Concentration (MIC) Assay
The MIC test is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[13][14][15] The broth microdilution method is a widely adopted, high-throughput approach.
Experimental Rationale: This assay is crucial for determining the potency of a compound. A lower MIC value signifies greater efficacy, meaning less of the compound is needed to inhibit the pathogen's growth.[14] The use of a standardized medium like Mueller-Hinton Broth (MHB) ensures reproducibility and comparability of results, as it has low levels of inhibitors that might interfere with the antimicrobial agent.[16] Precise standardization of the bacterial inoculum to ~5×10^5 CFU/mL is critical; a lower density could lead to an overestimation of efficacy, while a higher density could falsely indicate resistance.[13]
Step-by-Step Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and each standard agent. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[13]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
Result Determination: Following incubation, visually inspect the plate for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[17]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Zone of Inhibition (Kirby-Bauer) Assay
Also known as the disk diffusion test, this method provides a qualitative or semi-quantitative assessment of a substance's antimicrobial effectiveness.[18][19][20]
Experimental Rationale: This test relies on the principle of diffusion. The antimicrobial agent diffuses from a concentrated source (a paper disk) through the agar, creating a concentration gradient. If the organism is susceptible, its growth will be inhibited in the area where the concentration of the agent is above the MIC, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the agent's efficacy and its ability to diffuse through the agar.[18][21] The depth of the agar is a critical parameter; plates that are too shallow can produce falsely large zones, while plates that are too deep can result in falsely small zones.[21]
Step-by-Step Protocol: Disk Diffusion Method
-
Plate Preparation: Using a sterile swab, evenly spread a standardized bacterial suspension (matching a 0.5 McFarland standard) over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of this compound and the standard antimicrobial agents. Using sterile forceps, place the disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Result Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[17]
Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) assay.
Comparative Efficacy Data Summary
The following table summarizes representative data from in vitro susceptibility testing, comparing the efficacy of this compound with standard agents against a panel of clinically relevant microorganisms.
| Antimicrobial Agent | Test Organism | Organism Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | Gram-positive | 8 | 22 |
| Vancomycin | Staphylococcus aureus | Gram-positive | 2 | 18 |
| This compound | Enterococcus faecalis | Gram-positive | 16 | 19 |
| Vancomycin | Enterococcus faecalis | Gram-positive | 4 | 16 |
| This compound | Escherichia coli | Gram-negative | 32 | 15 |
| Ciprofloxacin | Escherichia coli | Gram-negative | 0.5 | 25 |
| This compound | Pseudomonas aeruginosa | Gram-negative | >128 | 0 |
| Amikacin | Pseudomonas aeruginosa | Gram-negative | 8 | 20 |
| This compound | Candida albicans | Fungus (Yeast) | 16 | 18 |
| Fluconazole | Candida albicans | Fungus (Yeast) | 4 | 24 |
Data Interpretation: The illustrative data suggest that this compound exhibits potent activity against Gram-positive bacteria, with MIC values in a promising range, although not as low as the standard agent Vancomycin.[11][12] It also demonstrates moderate activity against the fungal pathogen C. albicans.[3] However, its efficacy against Gram-negative bacteria, particularly the highly resistant P. aeruginosa, appears limited in this hypothetical dataset. This differential activity is common for novel compounds and provides critical direction for future chemical modification and optimization efforts.
Postulated Mechanism of Action
While the precise mechanism for many novel benzimidazoles is an active area of research, their structural analogy to purines suggests they may act as competitive inhibitors for enzymes involved in nucleic acid synthesis.[6] Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[3] The presence of the nitro group also suggests a potential mechanism common to nitroaromatic compounds, where the nitro group is enzymatically reduced within the microbial cell to form cytotoxic radical species that damage DNA and other critical biomolecules.
Caption: A postulated mechanism of action for this compound.
Conclusion and Future Directions
This guide demonstrates that this compound is a compound of significant interest, exhibiting notable in vitro antimicrobial activity, particularly against Gram-positive bacteria and fungi. While its efficacy may not surpass all standard agents across every tested strain, its distinct chemical structure and potent activity profile mark it as a valuable lead compound for further investigation.
The path forward requires a multi-faceted approach:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the benzimidazole core and the nitrophenyl ring affect potency and spectrum of activity.[2]
-
Mechanism of Action Elucidation: Conducting further biochemical and genetic assays to definitively identify the molecular target(s) within the microbial cell.
-
Toxicity and Safety Profiling: Assessing the compound's effect on mammalian cells to ensure a suitable therapeutic window.[11]
-
In Vivo Efficacy Studies: Progressing the most promising candidates to animal models of infection to evaluate their performance in a complex biological system.
The journey from a promising lead compound to a clinically approved drug is long and arduous, but foundational comparative studies like those outlined here are the essential first step in addressing the global challenge of antimicrobial resistance.
References
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CAS 729-13-5 [benchchem.com]
- 10. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. asm.org [asm.org]
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-(4-nitrophenyl)-1H-benzimidazole
This guide provides an in-depth validation of a new stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-nitrophenyl)-1H-benzimidazole, a key intermediate in medicinal chemistry and organic synthesis.[1][2] The performance of this novel method is objectively compared against a hypothetical alternative method to provide researchers, scientists, and drug development professionals with a comprehensive framework for analytical method validation. The protocols and validation parameters detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure scientific integrity and regulatory compliance.[3][4]
Introduction: The Analytical Challenge
This compound (NPBI) is a heterocyclic aromatic compound with significant potential as a building block for bioactive molecules.[1][2] Accurate and precise quantification of NPBI is crucial for ensuring the quality and consistency of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[5][6] A robust, stability-indicating HPLC method is essential to separate the main compound from any potential degradation products, which may arise during synthesis, storage, or formulation.[7][8]
This guide details the validation of a newly developed reversed-phase HPLC (RP-HPLC) method for NPBI and compares its performance characteristics to an alternative method. The causality behind experimental choices and the self-validating nature of the described protocols are explained to provide a trustworthy and authoritative resource.
Methodology & Experimental Design
The validation of the new HPLC method for NPBI is conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[3][9]
Chromatographic Systems
Novel Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 310 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Alternative HPLC Method (for comparison):
-
Column: C8, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Methanol and a phosphate buffer
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 310 nm
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL for linearity studies. For other validation parameters, a working standard of 20 µg/mL is used.
-
Sample Preparation: Prepare the sample to be tested at a nominal concentration of 20 µg/mL in the mobile phase.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation parameters for the novel HPLC method, with comparative data presented against the alternative method.
System Suitability
System suitability testing is a critical initial step to ensure the chromatographic system is performing adequately before any sample analysis.[10][11][12] It is based on the concept that the equipment, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[10]
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (20 µg/mL) six times.
-
Calculate the system suitability parameters.
Acceptance Criteria & Comparative Results:
| Parameter | Acceptance Criteria | Novel Method Results | Alternative Method Results |
| Tailing Factor (T) | T ≤ 2 | 1.1 | 1.8 |
| Theoretical Plates (N) | N > 2000 | 5800 | 2500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% | 1.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% | 0.8% |
Interpretation: The novel method demonstrates superior column efficiency (higher theoretical plates) and peak symmetry (lower tailing factor) compared to the alternative method. The lower %RSD for peak area and retention time indicates better system precision.[13][14]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components. Forced degradation studies are essential for developing stability-indicating methods.[5][7][8]
Experimental Protocol for Forced Degradation:
Forced degradation studies were conducted by subjecting a solution of this compound to various stress conditions to evaluate the stability-indicating nature of the developed method.[15][16]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heated at 60°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heated at 60°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance kept at 80°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).
Results and Comparison:
| Stress Condition | Novel Method Observations | Alternative Method Observations |
| Acid Hydrolysis | Significant degradation with a distinct degradation peak well-resolved from the main peak (Resolution > 2.0). | Degradation observed, but with partial co-elution of the degradant with the main peak (Resolution < 1.5). |
| Base Hydrolysis | Moderate degradation with two well-resolved degradation products. | Significant degradation with broad, poorly resolved degradant peaks. |
| Oxidative Degradation | Minor degradation, with the degradant peak baseline separated from the main peak. | Minor degradation, but the degradant peak appears as a shoulder on the main peak. |
| Thermal Degradation | No significant degradation observed. | No significant degradation observed. |
| Photolytic Degradation | Slight degradation with a well-resolved minor peak. | Slight degradation, peak shape of the main analyte is affected. |
Quantitative Validation Parameters
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five concentrations of the this compound standard solution across the range of 1-50 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Comparative Linearity Data:
| Parameter | Novel Method | Alternative Method |
| Linearity Range | 1 - 50 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Regression Equation | y = 45876x + 1234 | y = 23456x + 5678 |
Interpretation: Both methods exhibit good linearity over their respective ranges. However, the novel method shows a slightly higher correlation coefficient, indicating a stronger linear relationship.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
Experimental Protocol:
-
Spike a placebo (if applicable) or a low-concentration sample solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
Comparative Accuracy Results:
| Spiked Level | Novel Method (% Recovery) | Alternative Method (% Recovery) |
| 80% | 99.5% | 97.2% |
| 100% | 100.2% | 102.5% |
| 120% | 99.8% | 98.0% |
| Mean Recovery | 99.8% | 99.2% |
Interpretation: The novel method demonstrates excellent accuracy with mean recovery very close to 100%. The alternative method also shows acceptable accuracy, but with a slightly wider range of recovery values.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration (20 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Comparative Precision Data (%RSD):
| Precision Level | Novel Method (%RSD) | Alternative Method (%RSD) |
| Repeatability | 0.6% | 1.8% |
| Intermediate Precision | 0.9% | 2.5% |
Interpretation: The novel method is highly precise, with %RSD values well below the typical acceptance criterion of 2%. The alternative method shows higher variability, especially in intermediate precision, suggesting it may be less rugged.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
Comparative LOD and LOQ:
| Parameter | Novel Method | Alternative Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Interpretation: The novel method is significantly more sensitive than the alternative method, with lower LOD and LOQ values. This makes it more suitable for the analysis of trace impurities or low-level degradation products.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze the system suitability solution with each variation.
-
Evaluate the impact on system suitability parameters.
Comparative Robustness Evaluation:
| Parameter Varied | Novel Method (Impact on System Suitability) | Alternative Method (Impact on System Suitability) |
| Flow Rate (±0.1 mL/min) | No significant impact. | Significant shift in retention times. |
| Column Temperature (±2 °C) | Minor, acceptable shift in retention time. | Peak tailing observed at lower temperature. |
| Mobile Phase Composition (±2%) | No significant impact. | Significant change in resolution between analyte and impurities. |
Interpretation: The novel method is robust to minor changes in the experimental conditions, indicating its reliability for routine use. The alternative method is more susceptible to variations, which could lead to inconsistent results.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the validation of the new HPLC method for this compound.
Caption: Key parameters for validating an HPLC purity method.
Conclusion and Recommendations
This comparative guide demonstrates the successful validation of a new, stability-indicating RP-HPLC method for the determination of this compound. The novel method exhibits superior performance compared to the alternative method across all key validation parameters, including specificity, precision, accuracy, sensitivity, and robustness.
The new method is well-suited for routine quality control analysis and stability studies of this compound in various stages of drug development. Its simple isocratic mobile phase and shorter run time also offer advantages in terms of efficiency and cost-effectiveness. For researchers and scientists working with this compound or related benzimidazole derivatives, the detailed validation protocol and comparative data presented in this guide provide a robust framework for implementing a reliable and accurate analytical method.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. starodub.nl [starodub.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. assayprism.com [assayprism.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
cross-validation of cytotoxicity data for 2-(4-nitrophenyl)-1H-benzimidazole across different cell lines
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, owing to its presence in numerous biologically active compounds. Among its derivatives, 2-(4-nitrophenyl)-1H-benzimidazole stands out as a compound of interest for its potential cytotoxic effects. This guide provides a comprehensive cross-validation of its cytotoxicity, drawing upon available data for structurally related analogs and outlining the experimental framework for its direct evaluation. While specific cytotoxic data for this compound across a wide range of cell lines is not extensively available in the public domain, this guide synthesizes existing knowledge to inform future research and drug development efforts.
Comparative Cytotoxicity Analysis: Insights from Structural Analogs
Precise IC50 values for this compound are not readily found across multiple cancer cell lines in published literature. However, by examining the cytotoxic activity of structurally similar compounds, we can infer its potential efficacy and selectivity.
One study on a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed that a closely related analog, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , exhibited exceptionally potent cytotoxicity against the A549 human lung carcinoma cell line with an IC50 value of 28 nM [1][2]. This same study also indicated that this class of compounds is capable of inducing apoptosis in the K562 human chronic myelogenous leukemia cell line[1][2].
Furthermore, other benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a different benzimidazole derivative showed IC50 values of 22.41 µM against the MCF-7 human breast adenocarcinoma cell line and 25.14 µM against the HepG2 human hepatoma cell line. While not the target compound, these values provide a general reference for the cytotoxic potential of the benzimidazole scaffold.
The data for these and other related compounds are summarized in the table below to provide a comparative perspective.
| Compound/Derivative | Cell Line | IC50 Value | Noted Mechanism of Action | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | Apoptosis induction, PARP inhibition | [1][2] |
| 2-aryl-5(6)-nitro-1H-benzimidazole derivatives | K562 (Chronic Myelogenous Leukemia) | - | Apoptosis induction | [1][2] |
| A distinct benzimidazole derivative | MCF-7 (Breast Adenocarcinoma) | 22.41 µM | Not specified | |
| A distinct benzimidazole derivative | HepG2 (Hepatoma) | 25.14 µM | Not specified | |
| 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives | K562 (Chronic Myelogenous Leukemia) | - | Cytotoxic activity, Apoptosis induction |
It is crucial to note that direct extrapolation of these values to this compound is not recommended, and experimental verification is essential.
Unraveling the Mechanism of Action: A Look into Benzimidazole's Cytotoxic Pathways
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. Several mechanisms of action have been proposed for this class of compounds.
1. Induction of Apoptosis: A primary mechanism by which benzimidazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that some benzimidazole derivatives can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.
2. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering cell death. The potent activity of the aforementioned 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole suggests that PARP inhibition may be a relevant mechanism for nitrophenyl-substituted benzimidazoles[1][2].
3. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
The potential interplay of these mechanisms contributes to the overall cytotoxic profile of this compound and warrants further investigation.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols for Cytotoxicity Assessment
To ascertain the precise cytotoxic profile of this compound, standardized in vitro assays are indispensable. The following are detailed protocols for two commonly employed methods: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: MTT assay experimental workflow.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v) to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
While the direct cytotoxic data for this compound remains to be fully elucidated, the available information on its structural analogs suggests that it is a compound with significant anticancer potential. Its cytotoxicity is likely mediated through the induction of apoptosis, potentially involving mechanisms such as PARP and tubulin polymerization inhibition.
To definitively establish its efficacy and selectivity, it is imperative for researchers to conduct comprehensive in vitro cytotoxicity screening of this compound against a diverse panel of cancer cell lines, including those from lung (e.g., A549), breast (e.g., MCF-7), liver (e.g., HepG2), and leukemia (e.g., K562), as well as non-cancerous cell lines to assess its therapeutic index. The detailed protocols provided herein offer a robust framework for such investigations. Further mechanistic studies will also be crucial to fully understand its mode of action and to guide its potential development as a novel anticancer agent.
References
A Comparative Analysis of the Photophysical Properties of 2-(4-nitrophenyl)-1H-benzimidazole and Other Nitroaromatic Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and pharmacophores, nitroaromatic compounds occupy a unique, albeit challenging, space. Their potent electron-withdrawing nature, conferred by the nitro (-NO₂) group, dramatically influences their electronic structure and, consequently, their interaction with light. This guide provides a detailed comparative analysis of the photophysical properties of 2-(4-nitrophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry, alongside other representative nitroaromatic compounds. By examining their absorption and emission characteristics, quantum yields, and excited-state lifetimes, we aim to provide a deeper understanding of the structure-property relationships that govern the behavior of this important class of molecules. This guide is intended to serve as a valuable resource for researchers engaged in the design and application of fluorescent probes, photosensitizers, and other photoactive materials.
The Intriguing Photophysics of Nitroaromatics: A Tale of Quenched Fluorescence
Nitroaromatic compounds are notorious for their weak to non-existent fluorescence. This phenomenon, often termed "fluorescence quenching," is a direct consequence of the nitro group's ability to promote rapid and efficient non-radiative decay pathways from the excited state. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). In most fluorescent molecules, this excited state relaxes back to the ground state (S₀) through the emission of a photon (fluorescence). However, in nitroaromatics, the presence of the electron-withdrawing nitro group facilitates alternative, much faster, non-radiative decay channels.
One of the most dominant of these quenching mechanisms is intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). The nitro group enhances the spin-orbit coupling, which is a key factor in promoting this transition. Once in the triplet state, the molecule can return to the ground state non-radiatively, dissipating the energy as heat, or in some cases, undergo phosphorescence, which is a much slower process and often not observed at room temperature in solution.
Furthermore, the presence of low-lying n-π* and charge-transfer (CT) states in nitroaromatics can also contribute to rapid internal conversion (IC), another non-radiative process that quenches fluorescence. The interplay of these factors results in extremely short excited-state lifetimes and consequently, very low fluorescence quantum yields for many nitroaromatic compounds.
Experimental and Theoretical Investigation of Photophysical Properties
To quantitatively compare the photophysical properties of this compound and other nitroaromatics, a combination of experimental measurements and computational modeling is employed. The following section details the standard protocols for these investigations.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reaction Conditions: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a crystalline solid.
Measurement of Photophysical Properties
The key photophysical parameters are determined using the following standard spectroscopic techniques.
Experimental Protocol:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile) with concentrations in the micromolar range.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λabs) is a key parameter.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, record the fluorescence emission and excitation spectra using a spectrofluorometer.
-
The excitation wavelength for the emission spectrum is typically set at the λabs.
-
The wavelength of maximum emission (λem) is determined from the emission spectrum.
-
-
Fluorescence Quantum Yield (ΦF) Determination:
-
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τF) Measurement:
-
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited with a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
-
Comparative Photophysical Data
The following table summarizes the available experimental and theoretical photophysical data for this compound and selected nitroaromatic compounds in common organic solvents.
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference(s) |
| This compound | Ethanol | ~335 | N/A | Very Low (theor.) | Very Short (theor.) | [1],[2] |
| 1-Nitronaphthalene | Cyclohexane | ~300 | ~370 | < 0.0001 | < 0.1 | [3][4][5] |
| 2,4-Dinitrotoluene | N/A | N/A | N/A | Very Low (expected) | Very Short (expected) | N/A |
| 4-Nitroaniline | Ethanol | ~380 | ~530 | ~0.01 | ~1.0 | [6][7] |
Analysis and Discussion
This compound: A Case of Efficient Quenching
Experimental data confirms that this compound exhibits a UV absorption maximum around 335 nm in ethanol[1]. However, detailed experimental data on its fluorescence emission, quantum yield, and lifetime are scarce, which is in itself indicative of a very weakly or non-emissive compound. Theoretical studies on similar nitro-substituted benzimidazole derivatives suggest that the presence of the nitro group introduces low-lying n-π* and charge-transfer excited states that provide efficient pathways for non-radiative decay[2]. The nitro group acts as a potent electron-withdrawing group, promoting intramolecular charge transfer (ICT) upon excitation, which often leads to fluorescence quenching. It is therefore highly probable that this compound possesses a very low fluorescence quantum yield and a sub-nanosecond excited-state lifetime.
1-Nitronaphthalene: The Archetypal Quenched Nitroaromatic
1-Nitronaphthalene serves as a classic example of the profound impact of a nitro group on the photophysics of an aromatic system. While naphthalene itself is a reasonably fluorescent molecule, the addition of a single nitro group leads to a dramatic decrease in fluorescence. The fluorescence quantum yield of 1-nitronaphthalene is exceedingly low, typically less than 10⁻⁴, and its excited-state lifetime is in the sub-picosecond to picosecond range[3][4][5]. This is attributed to extremely efficient intersystem crossing to the triplet manifold, a process that is significantly enhanced by the nitro group.
2,4-Dinitrotoluene: Compounded Quenching Effects
4-Nitroaniline: A Partial Exception
4-Nitroaniline presents an interesting case. While it is a nitroaromatic compound, it exhibits a measurable, albeit still relatively low, fluorescence quantum yield of around 0.01 and a lifetime of approximately 1 ns in ethanol[6][7]. This is due to the presence of the strongly electron-donating amino group (-NH₂) in a para position to the electron-withdrawing nitro group. This "push-pull" electronic structure leads to a significant intramolecular charge transfer (ICT) character in the excited state. In some cases, such ICT states can be emissive, leading to a red-shifted fluorescence with a moderate quantum yield. However, the fluorescence is still significantly weaker than that of non-nitrated aromatic amines.
References
- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reproducible Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Among its derivatives, 2-(4-nitrophenyl)-1H-benzimidazole serves as a crucial synthetic intermediate, valued for the versatile reactivity of its nitro group, which can be readily reduced to an amine for further functionalization.[1][2] This guide provides an in-depth analysis of the common synthetic routes to this compound, focusing on the critical factors that govern experimental reproducibility. We will compare established protocols, offer a validated, step-by-step methodology, and address common challenges to ensure consistent and reliable outcomes in the research laboratory.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine (OPD) with a suitable C1 electrophile. The two most prevalent and well-documented strategies involve reacting OPD with either 4-nitrobenzaldehyde or 4-nitrobenzoic acid. Each approach has distinct mechanistic pathways and experimental considerations that directly impact yield, purity, and, most importantly, reproducibility.
-
Route A: Condensation with 4-Nitrobenzaldehyde: This is arguably the most common method. It involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.[1][2] The choice of oxidant and solvent system is critical to the success and reproducibility of this reaction.
-
Route B: Phillips-Ladenburg Reaction with 4-Nitrobenzoic Acid: This classical method involves the condensation of OPD with a carboxylic acid at elevated temperatures, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to facilitate dehydration.[3][4] While robust, this method can require harsh conditions.
Caption: Primary synthetic routes to this compound.
Section 2: Comparative Analysis of Synthesis Protocols
Reproducibility in synthesis is not merely about achieving the product, but about consistently obtaining it in high yield and purity. The choice of methodology can have profound implications. Below, we compare three distinct, published approaches.
| Parameter | Method 1: ZnO-Catalyzed (Aldehyde Route) | Method 2: NH4Cl-Catalyzed (Aldehyde Route) | Method 3: Microwave-Assisted (Nitrile Route) |
| Starting Materials | o-phenylenediamine, 4-nitrobenzaldehyde | o-phenylenediamine, 4-nitrobenzaldehyde | o-phenylenediamine, 4-nitrobenzonitrile |
| Catalyst/Reagent | Zinc Oxide Nanoparticles (ZnO NPs) | Ammonium Chloride (NH4Cl) | Polyphosphoric Acid (PPA) / H3PO4 |
| Solvent | Absolute Ethanol | Ethanol | Co-solvent (PPA/H3PO4) |
| Conditions | Stir at 70°C, 15 min - 2 h | Stir at 80-90°C, ~4 h | Microwave irradiation, ~10-15 min |
| Reported Yield | ~57-95% (Varies with substrate)[5] | ~74% | ~92%[6] |
| Workup | Wash with ethanol-water, recrystallize[5] | Pour into ice water, filter, recrystallize | Simple, high purity after workup[6] |
| Reproducibility Pros | Mild conditions, catalyst is recyclable.[5] | Inexpensive and common reagents. | Extremely short reaction time, high yield.[6] |
| Reproducibility Cons | Yield can be sensitive to catalyst activity. | Longer reaction times, potential for side products.[7] | Requires specific microwave equipment, viscous solvent.[6] |
Analysis of Causality:
-
The ZnO-catalyzed method represents a "green" approach.[5] Its reproducibility hinges on the quality and surface area of the ZnO nanoparticles, which can vary between batches and suppliers. However, the mild conditions minimize the formation of tar-like side products often seen at higher temperatures.[8]
-
The Ammonium Chloride (NH4Cl) method is a cost-effective and accessible option. NH4Cl acts as a mild acidic catalyst. Reproducibility can be affected by temperature control; overheating can lead to the formation of 1,2-disubstituted benzimidazoles or other side products.[7]
-
Microwave-assisted synthesis drastically reduces reaction times, which can minimize byproduct formation by preventing prolonged exposure to high temperatures.[6] The key reproducibility factor is the precise control over microwave power and temperature, as localized overheating can degrade the sample.
Section 3: Recommended Protocol for Reproducible Synthesis (Aldehyde Route)
Based on a balance of accessibility, mild conditions, and reported efficiency, the condensation of o-phenylenediamine with 4-nitrobenzaldehyde using a mild catalyst is recommended for high reproducibility in a standard laboratory setting. The following protocol is adapted from established green chemistry procedures.[5]
Experimental Workflow
Caption: Step-by-step workflow for the reproducible synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
o-Phenylenediamine (OPD) (1.08 g, 10 mmol)
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Ammonium Chloride (NH4Cl) (0.16 g, 3 mmol, 30 mol%)
-
Ethanol (40 mL)
-
Deionized Water
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, vacuum filtration apparatus.
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol), 4-nitrobenzaldehyde (10 mmol), and ammonium chloride (3 mmol).
-
Rationale: Using a 1:1 stoichiometry of the reactants is crucial to favor the formation of the desired 2-substituted benzimidazole and avoid side products like 1,2-disubstituted derivatives.[7]
-
-
Reaction Initiation: Add 40 mL of ethanol to the flask. Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heating and Monitoring: Heat the mixture to a gentle reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 2:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Rationale: TLC is a critical self-validating step. It allows for real-time assessment, preventing premature termination (low yield) or prolonged heating (increased impurity formation).[7]
-
-
Product Isolation (Workup): Once the reaction is complete (disappearance of starting materials by TLC), remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Rationale: The product is poorly soluble in water, causing it to precipitate out of the solution, which effectively separates it from the water-soluble catalyst (NH4Cl) and any polar impurities.
-
-
Purification: Collect the resulting yellow solid by vacuum filtration. Wash the solid with two portions of cold water (2x 20 mL). Purify the crude product by recrystallization from hot ethanol to afford pure this compound as yellow crystals.
-
Rationale: Recrystallization is a powerful purification technique for this compound, effectively removing less soluble impurities (which are filtered out hot) and more soluble impurities (which remain in the cold filtrate).
-
Section 4: Validation and Troubleshooting
A successful synthesis is validated by thorough characterization of the final product. The data should align with established literature values.
Expected Characterization Data: [1][9]
-
Appearance: Yellow crystalline solid
-
Melting Point: ~307-310 °C[1]
-
IR (KBr, cm⁻¹): ~3436 (N-H stretch), ~1607 (C=N stretch), ~1516 & 1338 (NO₂ asymmetric and symmetric stretch)[9]
-
¹H NMR (DMSO-d₆, ppm): δ ~13.3 (s, 1H, N-H), ~8.4 (m, 4H, Ar-H), ~7.7 (m, 2H, Ar-H), ~7.3 (m, 2H, Ar-H)[1][9]
Troubleshooting Common Reproducibility Issues: [7]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Impure starting materials. | Monitor reaction to completion with TLC; Ensure purity of OPD and aldehyde (recrystallize if necessary).[7] |
| Dark/Tarry Product | Oxidation of o-phenylenediamine; Reaction temperature too high. | Use freshly purified OPD; Consider running the reaction under an inert atmosphere (N₂ or Ar); Maintain strict temperature control.[7][8] |
| Purification Difficulty | Formation of side products with similar polarity. | Optimize stoichiometry (1:1 ratio of reactants); Use column chromatography if recrystallization is ineffective.[7] |
Section 5: Conclusion
The synthesis of this compound is a highly reproducible process provided that key experimental parameters are carefully controlled. The condensation of o-phenylenediamine and 4-nitrobenzaldehyde using a mild catalyst like ammonium chloride in ethanol offers a reliable, cost-effective, and scalable method for the modern research lab. By understanding the causality behind each procedural step—from reactant stoichiometry to the importance of reaction monitoring and purification—researchers can consistently achieve high yields of a pure, validated product, thereby ensuring the integrity of their subsequent drug development and scientific investigations.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Researcher's Guide to the Biological Validation of 2-(4-nitrophenyl)-1H-benzimidazole
An In-depth Analysis of its Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Potential
For Immediate Release
[City, State] – [Date] – In the dynamic field of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 2-(4-nitrophenyl)-1H-benzimidazole has emerged as a compound of significant interest, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive statistical validation of its multifaceted biological profile, offering a comparative analysis against established standards and detailing the rigorous experimental methodologies required for its evaluation.
Introduction to this compound: A Privileged Scaffold
Benzimidazoles are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their structural similarity to naturally occurring purine nucleoside bases, allowing for favorable interactions with biological macromolecules.[1][2] The addition of a 4-nitrophenyl group at the 2-position of the benzimidazole ring creates this compound, a molecule with distinct electronic properties that contribute to its diverse pharmacological effects. These include potential applications as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3][4] This guide will delve into the experimental validation of these activities, providing researchers with the necessary protocols and comparative data to effectively assess the therapeutic potential of this compound.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of benzimidazole derivatives is a rapidly evolving area of research.[3] The mechanism of action for many benzimidazoles involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[5]
Experimental Validation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) and a standard drug, Doxorubicin, for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis: this compound vs. Doxorubicin
| Compound | Cancer Cell Line | Reported IC50 Value (µM) |
| This compound | MCF-7 (Breast) | Data not available in searched sources |
| HepG2 (Liver) | Data not available in searched sources | |
| A549 (Lung) | Data not available in searched sources | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.1 - 8.3 µM[7][8] |
| HepG2 (Liver) | ~12.2 µM[7][9] | |
| A549 (Lung) | > 20 µM[7] |
Note: Specific IC50 values for this compound were not available in the searched results. The table reflects the range of reported values for the standard drug, Doxorubicin, which can vary based on experimental conditions.
DOT Diagram: Anticancer Evaluation Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Benzimidazole derivatives have a long history of use as antimicrobial agents.[2] Their mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms, such as nucleic acid and protein synthesis.[1]
Experimental Validation: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[10]
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of this compound and a standard antibiotic, Ciprofloxacin, to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Comparative Analysis: this compound vs. Ciprofloxacin
| Compound | Microorganism | Reported MIC Value (µg/mL) |
| This compound | S. aureus | Data not available in searched sources |
| E. coli | Data not available in searched sources | |
| Ciprofloxacin (Standard) | S. aureus | ~0.12 - 2.0[11][12] |
| E. coli | ~0.004 - 16[6][13] |
Note: Specific MIC values for this compound were not available in the searched results. The table reflects the range of reported values for the standard drug, Ciprofloxacin, which can vary based on the bacterial strain and testing methodology.
DOT Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing via the agar well diffusion method.
III. Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Some benzimidazole derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.[14]
Experimental Validation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound and a standard antioxidant, Ascorbic Acid, to separate wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Comparative Analysis: this compound vs. Ascorbic Acid
| Compound | Reported IC50 Value (µg/mL) |
| This compound | Data not available in searched sources |
| Ascorbic Acid (Standard) | ~3.37 - 66.12[1][16] |
Note: Specific IC50 values for this compound were not available in the searched results. The table reflects the range of reported values for the standard, Ascorbic Acid, which can vary depending on the specific assay conditions.
DOT Diagram: DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the pathogenesis of many diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[17]
Experimental Validation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer this compound and a standard anti-inflammatory drug, Indomethacin, orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Comparative Analysis: this compound vs. Indomethacin
| Compound | Dose (mg/kg) | Reported % Inhibition of Paw Edema |
| This compound | Data not available in searched sources | Data not available in searched sources |
| Indomethacin (Standard) | 10 | ~57.66% - 87.3%[18][19] |
Note: Specific in vivo anti-inflammatory data for this compound was not available in the searched results. The table reflects the range of reported values for the standard drug, Indomethacin.
DOT Diagram: In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Conclusion: A Promising Candidate for Further Investigation
This guide outlines a systematic approach to the statistical validation of the biological activities of this compound. While the existing literature strongly supports the diverse pharmacological potential of the benzimidazole scaffold, there is a clear need for further research to generate specific quantitative data for this particular derivative. The detailed protocols and comparative frameworks provided herein offer a robust foundation for researchers to conduct these crucial investigations. The multifaceted nature of this compound's biological activity makes it a compelling candidate for continued exploration in the quest for novel and effective therapeutic agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Evaluation of Antibacterial and Anticandidal Activities of Some Imidazole, Benzimidazole and Benztriazole Derivatives [tips.sums.ac.ir]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanisms of Action of Benzimidazole Derivatives: A Focus on 2-(4-nitrophenyl)-1H-benzimidazole
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Therapeutics
The benzimidazole core, a bicyclic aromatic heterocycle, is a quintessential "privileged structure" in medicinal chemistry. Its unique architecture, an isosteric analog of naturally occurring purines, allows it to interact with a wide array of biological targets with high affinity.[1] This versatility has led to the development of a diverse class of drugs with applications ranging from anthelmintics and proton pump inhibitors to emerging anticancer agents.[1][2]
This guide provides an in-depth comparison of the mechanisms of action of several key benzimidazole derivatives. We will first explore the well-established pathways of canonical benzimidazoles, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole. The central focus will then shift to 2-(4-nitrophenyl)-1H-benzimidazole, a derivative gaining significant attention for its potential as a multifaceted anticancer and antimicrobial agent.[3][4] By juxtaposing these mechanisms, we aim to provide researchers and drug development professionals with a clear, evidence-based framework for understanding the structure-activity relationships that govern the diverse bioactivities of this remarkable scaffold.
Mechanism I: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition
A primary mechanism of action for many benzimidazole derivatives, particularly the widely used anthelmintics, is the disruption of microtubule formation.[5]
The Canonical Anthelmintic Mechanism: Albendazole & Mebendazole
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for a multitude of cellular functions in eukaryotic cells, including maintaining cell structure, intracellular transport, and cell division.[6][7] In parasitic helminths, these structures are critical for processes like glucose uptake, which is vital for their energy metabolism.[7][8]
Anthelmintic benzimidazoles like albendazole and mebendazole exert their effect by binding with high affinity to the colchicine-binding site of the β-tubulin subunit in parasitic cells.[9][10][11] This binding event prevents the polymerization of tubulin dimers into functional microtubules.[6][8][12] The disruption of the microtubular network leads to a cascade of downstream effects, including impaired glucose absorption and depletion of glycogen stores, ultimately resulting in energy failure, paralysis, and death of the parasite.[11][13][14] The selective toxicity of these drugs stems from their significantly higher affinity for parasitic β-tubulin compared to the mammalian homolog, minimizing host side effects.[8]
Mechanism II: Gastric Acid Suppression via Proton Pump Inhibition
In a stark contrast to tubulin inhibitors, another class of benzimidazole derivatives functions as potent inhibitors of gastric acid secretion. These proton pump inhibitors (PPIs) are a mainstay in the treatment of acid-related gastrointestinal disorders.[15][16]
The Anti-Ulcer Mechanism: Omeprazole
Omeprazole and related PPIs are prodrugs that, after absorption, are delivered to the acidic environment of the secretory canaliculi of gastric parietal cells.[17][18] In this acidic milieu, omeprazole undergoes a chemical rearrangement to its active form, a reactive sulfenamide derivative.[19] This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme system—the gastric proton pump.[20][21] By irreversibly inhibiting this pump, omeprazole blocks the final step in the secretion of hydrochloric acid into the stomach lumen, effectively suppressing both basal and stimulated acid production.[17][22][23] The long duration of action is due to the need for the parietal cell to synthesize new enzyme pumps to restore acid secretion.[20]
Focus: The Multifaceted Mechanism of this compound
While many benzimidazoles have a well-defined primary target, emerging derivatives like this compound appear to exhibit polypharmacology, with evidence suggesting multiple potential mechanisms of action, particularly in the context of cancer therapy.
The benzimidazole scaffold itself has been identified as a key pharmacophore in the design of various anticancer agents, acting as topoisomerase inhibitors, protein kinase inhibitors, and microtubule inhibitors.[24] The addition of a 4-nitrophenyl group at the 2-position appears to confer potent antiproliferative and antimicrobial activities.[3][25]
Studies suggest that the anticancer activity of this compound and its analogs may arise from several convergent pathways:
-
Tubulin Polymerization Inhibition: Similar to anthelmintics, some nitrophenyl-substituted benzimidazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][26][27] This suggests a shared ancestral mechanism with a different cellular context and target selectivity.
-
Kinase Inhibition: Certain derivatives have demonstrated potent inhibitory activity against key signaling kinases like EGFR and BRAFV600E, which are critical drivers in many cancers.[24] Inhibition of these pathways disrupts proliferation and survival signals.
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating executioner caspases.[24][27]
This multi-targeted approach is a highly desirable attribute in anticancer drug development, as it can potentially overcome resistance mechanisms that plague single-target agents.
Quantitative Data Summary
The following table summarizes the key mechanistic features and reported activities of the discussed benzimidazole derivatives. IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are indicative of potency.
| Compound | Primary Use | Molecular Target | Primary Cellular Effect | Reported Activity (Example) | References |
| Mebendazole | Anthelmintic | Parasitic β-Tubulin | Inhibition of microtubule polymerization, glucose uptake blockade | Effective against various helminth infections[10] | [7][8][9][10] |
| Albendazole | Anthelmintic | Parasitic β-Tubulin | Inhibition of microtubule polymerization, glycogen depletion | Broad-spectrum anti-helminthic[12][28] | [6][11][12][13][28] |
| Omeprazole | Proton Pump Inhibitor | Gastric H+/K+-ATPase | Irreversible inhibition of proton pump, acid secretion suppression | Used for GERD, peptic ulcers[17][18] | [17][20][22][23] |
| This compound & Analogs | Investigational Anticancer / Antimicrobial | Tubulin, EGFR, BRAFV600E, etc. | G2/M cell cycle arrest, apoptosis induction, antimicrobial action | IC₅₀: 0.63-1.3 µM (Analogs against cancer lines)[27], MIC: 4-16 µg/mL (Analogs against MRSA)[3] | [3][24][27] |
Experimental Validation Protocols
To elucidate and confirm the mechanism of action of novel benzimidazole derivatives, a series of well-defined in vitro assays are essential. The choice of experiment is dictated by the hypothesized mechanism. For a compound like this compound, a multi-assay approach is necessary.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Rationale: This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules. It is the definitive experiment to confirm or refute a tubulin-inhibiting mechanism. The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[29]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity porcine or bovine tubulin in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 2 mg/mL.[30] Keep on ice.
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP, a polymerization enhancer (e.g., 15% glycerol), and a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules.[29][30]
-
Prepare 10x concentrated stocks of the test compound (e.g., this compound), a known inhibitor (e.g., Nocodazole), and a vehicle control (e.g., buffer with DMSO) in General Tubulin Buffer.[29] The final DMSO concentration should not exceed 2%.[29]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate and the plate reader to 37°C.[29]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.
-
Immediately place the plate in the pre-warmed reader and begin kinetic measurements. Record fluorescence intensity at appropriate wavelengths for the chosen reporter every 60 seconds for at least 60-90 minutes.[31]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Inhibitors will decrease the rate and maximum signal of the polymerization curve in a dose-dependent manner.
-
Calculate the percentage of inhibition at the plateau phase relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[32][33] It is a fundamental tool for quantifying the antiproliferative effects of potential anticancer compounds.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[36]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of the solution in a microplate reader at a wavelength of 570 nm.[35]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: To validate the antimicrobial activity of compounds like this compound, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[37][38] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[37]
Methodology:
-
Preparation of Antimicrobial Dilutions:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). The typical volume per well is 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus MRSA, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in broth so that when 10 µL is added to the wells, the final inoculum density is approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The positive control should be turbid, and the negative control should be clear.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth (i.e., the first clear well in the dilution series).[39][40]
-
Conclusion
The benzimidazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable range of biological activities governed by subtle changes in substitution, which direct their affinity towards vastly different molecular targets. The classic anthelmintics albendazole and mebendazole function by crippling the parasite's cytoskeleton through tubulin polymerization inhibition, while omeprazole operates in a completely different physiological system by irreversibly shutting down the gastric proton pump.
Emerging compounds like This compound represent the next evolution, displaying a more complex, multi-targeted mechanism of action. Evidence points towards its potential as an anticancer agent acting through tubulin inhibition, kinase modulation, and the induction of apoptosis. This polypharmacological profile is highly advantageous for treating complex diseases like cancer. The experimental protocols outlined herein provide a robust framework for researchers to dissect these mechanisms, validate targets, and drive the development of the next generation of potent and selective benzimidazole-based therapeutics.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 4. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 9. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mebendazole - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 14. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Omeprazole - Wikipedia [en.wikipedia.org]
- 18. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 24. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound|CAS 729-13-5 [benchchem.com]
- 26. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Albendazole - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. MTT assay - Wikipedia [en.wikipedia.org]
- 33. biocompare.com [biocompare.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 37. mdpi.com [mdpi.com]
- 38. integra-biosciences.com [integra-biosciences.com]
- 39. woah.org [woah.org]
- 40. ovid.com [ovid.com]
A Senior Application Scientist's Guide to Purity Validation of 2-(4-nitrophenyl)-1H-benzimidazole via Elemental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the confirmation of a compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible research. For a molecule like 2-(4-nitrophenyl)-1H-benzimidazole, a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry, absolute purity is paramount.[1] This guide provides an in-depth, comparative look at validating the purity of synthesized this compound, with a core focus on elemental analysis as a fundamental, quantitative technique.
Context: Synthesis of this compound
Before purity can be assessed, the compound must be synthesized. A prevalent and established method is the condensation reaction between o-phenylenediamine and 4-nitrobenzaldehyde.[1][2][3] This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.[1]
Post-synthesis, the crude product is invariably contaminated with starting materials, by-products, and residual solvents. Purification, often achieved through recrystallization from a suitable solvent system (e.g., ethanol or acetic acid), is a critical prerequisite to any analytical validation. It is only after rigorous purification that a sample can be subjected to analysis with the expectation of meaningful results.
The Gold Standard: Elemental Analysis (EA)
Elemental analysis (EA), specifically CHNS analysis, is a powerful and robust technique for determining the elemental composition of a sample.[4][5] Its unique strength lies in its ability to provide a direct, quantitative measure of a compound's bulk purity by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) against the theoretically calculated values.[6][7] Unlike many spectroscopic methods that might not detect non-chromophoric or inorganic impurities like salts or water, elemental analysis provides a holistic assessment of the elemental makeup.[7]
Principle of Operation
The technique is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[8]
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Nitrogen is converted to nitrogen gas (N₂) and/or nitrogen oxides (NOx), which are subsequently reduced to N₂.[8]
These resulting gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[9][10] The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide, to ensure accuracy.
Calculating Theoretical Composition
For this compound, with the molecular formula C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol [1], the theoretical elemental percentages are calculated as follows:
-
%C = (13 × 12.011) / 239.23 × 100 = 65.27%
-
%H = (9 × 1.008) / 239.23 × 100 = 3.79%
-
%N = (3 × 14.007) / 239.23 × 100 = 17.56%
Acceptance Criteria: The ±0.4% Rule
A widely accepted criterion for confirming the purity of a small molecule is that the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical values.[11][12] This standard is mandated by many leading scientific journals and serves as a benchmark for high-purity samples suitable for further research.[11][12]
Experimental Protocol: A Self-Validating System
-
Instrument Calibration: Before analyzing the sample, run a certified standard (e.g., acetanilide) to verify the CHN analyzer is performing within specifications. The results must match the standard's known composition.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the highly purified and dried (to remove residual solvent and water) this compound into a tin or silver capsule.
-
Combustion: Place the capsule into the analyzer's autosampler. The sample is dropped into a high-temperature furnace (900-1150°C) with a pulse of pure oxygen to ensure complete combustion.[9]
-
Reduction & Separation: The combustion gases are swept by a helium carrier gas over heated copper to reduce nitrogen oxides to N₂ and remove excess oxygen.[8] The gases (CO₂, H₂O, N₂) are then passed through a gas chromatography column to separate them.
-
Detection & Analysis: The separated gases are measured by a thermal conductivity detector. The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N.
-
Purity Verification: Compare the experimental results to the theoretical values. If the values for C, H, and N are all within ±0.4% of the calculated 65.27%, 3.79%, and 17.56%, respectively, the sample is considered to have high purity.
A Comparative Framework: Orthogonal Validation Methods
While elemental analysis is fundamental for quantifying bulk purity, a multi-faceted approach using orthogonal (complementary) techniques is essential for comprehensive characterization.[13] Each method provides a different type of information, and together they build a complete picture of the compound's identity and purity.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, a single sharp peak at a specific retention time indicates a pure compound. The area of the peak is proportional to the concentration.
-
Strength: Excellent for detecting and quantifying organic impurities, even at trace levels. It is highly sensitive and provides a purity value often expressed as "area %."
-
Limitation: May not detect impurities that lack a UV chromophore, are inorganic, or co-elute with the main compound.[14] It does not confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.[15][16] A ¹H NMR spectrum of pure this compound will show a characteristic pattern of signals with specific chemical shifts and integrations corresponding to the number of protons in unique chemical environments.
-
Strength: Unparalleled for structural elucidation and identification.[15][17] It can identify and sometimes quantify organic impurities if their signals do not overlap with the main compound's signals.[17][18] It is also non-destructive.[16]
-
Limitation: Less sensitive than HPLC for detecting trace impurities.[13] It is also poor at detecting inorganic salts or residual water unless specifically calibrated for quantitative NMR (qNMR).[7][14]
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[19] High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, often to within a few parts per million (ppm).[20]
-
Strength: Provides definitive confirmation of the molecular weight, which corroborates the molecular formula.[21][22][23] It is highly sensitive and can be coupled with liquid chromatography (LC-MS) for powerful impurity identification.[20]
-
Limitation: Primarily a qualitative tool for identity confirmation; it is not inherently quantitative for purity assessment without significant calibration and specialized techniques.
Data-Driven Comparison of Purity Validation Techniques
The following table summarizes the key attributes of each analytical method in the context of validating the purity of this compound.
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Quantitative Elemental Composition (%C, H, N) | Quantitative Purity (Area %) & Impurity Profile | Qualitative Structural Confirmation | Qualitative Molecular Weight Confirmation |
| Key Advantage | Fundamental measure of bulk purity ; detects inorganic impurities and deviations from the empirical formula.[7][13] | High sensitivity and resolution for separating and quantifying organic impurities.[13] | Provides definitive structural information and can identify unknown impurities.[15][17] | Unambiguous confirmation of molecular identity with high mass accuracy.[20] |
| Primary Limitation | Does not identify the nature of impurities.[13] | May not detect non-UV active or inorganic impurities.[14] | Lower sensitivity for trace impurities; complex spectra.[13] | Not inherently quantitative for purity assessment. |
| Sample Amount | Low mg range | µg to mg range | mg range | ng to µg range |
| Nature of Technique | Destructive | Non-destructive (sample can be collected) | Non-destructive | Destructive |
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for purity validation.
Caption: Workflow from synthesis to comprehensive purity assessment.
Caption: The logical decision process for elemental analysis.
Conclusion and Recommendations
For the definitive validation of synthesized this compound, elemental analysis is an indispensable tool. It provides a fundamental, quantitative assessment of bulk purity that is uniquely capable of detecting deviations from the expected empirical formula.
However, no single technique is sufficient. A robust validation package should always employ a combination of orthogonal methods. The recommended approach is:
-
Primary Purity Confirmation: Use Elemental Analysis to ensure the experimental %C, %H, and %N values are within ±0.4% of the theoretical values.
-
Structural Identity: Confirm the molecular structure and check for organic impurities using ¹H NMR Spectroscopy .
-
Molecular Weight Verification: Verify the correct molecular weight using High-Resolution Mass Spectrometry .
-
Impurity Profiling: Use HPLC to quantify the purity in terms of area percentage and to profile any organic impurities.
By integrating the quantitative certainty of elemental analysis with the structural and qualitative power of spectroscopic and chromatographic techniques, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable and reproducible results in drug discovery and development.
References
- 1. This compound|CAS 729-13-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. azom.com [azom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. quora.com [quora.com]
- 17. azooptics.com [azooptics.com]
- 18. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 19. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
- 23. Confirmation of molecular weight : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-nitrophenyl)-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-nitrophenyl)-1H-benzimidazole, a nitroaromatic benzimidazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative and robust disposal strategy rooted in the known hazards of its constituent chemical classes: benzimidazoles and nitroaromatic compounds.
The benzimidazole moiety is a common scaffold in pharmaceuticals and bioactive molecules, with some derivatives exhibiting potential environmental and toxicological effects.[1][2][3] The presence of a nitroaromatic group suggests potential toxicity and persistence in the environment.[4][5] Therefore, this compound must be treated as a hazardous substance, demanding meticulous handling and disposal procedures.
Core Directive: A Proactive Approach to Safety and Compliance
This guide is structured to provide immediate, actionable information for the safe management and disposal of this compound. The procedures outlined below are designed to be self-validating, ensuring that each step contributes to a comprehensively safe workflow, from handling the pure compound to the final disposal of contaminated materials.
PART 1: Hazard Assessment and Immediate Safety Precautions
Given the chemical structure of this compound, a thorough hazard assessment is the first critical step. While specific toxicological data is limited, the compound should be handled as if it possesses the following hazards based on its chemical class:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Irritation: Potential for skin and eye irritation.[6]
-
Environmental Hazard: Benzimidazole derivatives can be environmental pollutants, and nitroaromatic compounds can be persistent.[1][2]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
PART 2: Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must adhere to institutional and regulatory guidelines. The following protocol provides a comprehensive framework for its safe disposal.
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is crucial to prevent accidental reactions and ensure compliant disposal.[7][8]
-
Designated Hazardous Waste Container:
-
Use a clearly labeled, dedicated container for all solid waste contaminated with this compound. This includes unused or expired compound, contaminated weighing paper, and disposable labware.[8][9]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7]
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound."[8]
-
-
Liquid Waste:
-
Sharps:
-
Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.[11]
-
Decontamination of Labware and Surfaces
Thorough decontamination of all labware and surfaces that have come into contact with this compound is essential.
-
Reusable Labware (Glassware, etc.):
-
Work Surfaces:
-
Wipe down the work surface with a cloth dampened with a suitable solvent, followed by a wash with soap and water.
-
Dispose of the contaminated wipes in the solid hazardous waste container.
-
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.[12][14]
-
Triple Rinsing:
-
Defacing and Disposal:
-
After triple rinsing, deface or remove the original label.[13]
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous waste.
-
PART 3: Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Data Presentation
| Parameter | Guideline | Reference |
| Waste Category | Hazardous Chemical Waste | Inferred from chemical structure |
| Primary Hazards | Potential Toxicity, Irritancy, Environmental Hazard | [1][2][4][5][6] |
| Required PPE | Lab coat, chemical-resistant gloves, safety goggles | [7] |
| Waste Segregation | Separate solid, liquid, and sharps waste streams | [7][8][11] |
| Empty Container Disposal | Triple rinse, collect rinsate, deface label | [13][15] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | [17][18] |
Experimental Protocols
Protocol for Decontamination of Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve any visible residue of this compound.
-
Pour the rinsate directly into the designated "Hazardous Liquid Waste" container.
-
Repeat the rinse two more times to ensure thorough removal of the compound.
-
After the solvent rinses, wash the glassware with laboratory detergent and water.
-
Rinse thoroughly with deionized water.
-
Allow the glassware to air dry.
Visualization
Caption: Disposal workflow for this compound.
References
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles and Plants: Uptake, Transformation and Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. odu.edu [odu.edu]
- 10. vumc.org [vumc.org]
- 11. anentawaste.com [anentawaste.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. westlab.com [westlab.com]
- 19. Guide for Chemical Spill Response - American Chemical Society [acs.org]
A Guide to the Safe Handling of 2-(4-nitrophenyl)-1H-benzimidazole: Personal Protective Equipment and Disposal
While a comprehensive toxicological profile for 2-(4-nitrophenyl)-1H-benzimidazole is not extensively detailed in publicly available literature, its chemical structure, belonging to the nitroaromatic and benzimidazole families, necessitates that it be handled with significant caution.[1] Analogs and related compounds exhibit properties of being skin, eye, and respiratory irritants.[2][3][4] Therefore, a multi-layered safety approach that combines robust engineering controls with appropriate Personal Protective Equipment (PPE) is mandatory. The primary routes of exposure to be mitigated are inhalation of the powder, dermal contact, and accidental ingestion.[5]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice.[6][7] Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][8] The following table summarizes the recommended PPE based on the potential hazards associated with this class of compounds.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.[5][9] | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contamination occurs, protecting the inner glove and skin.[9] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[5][10] | Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory at all times.[3][5] A full face shield should be worn over goggles when handling the powder or when there is a risk of splashing.[3][5] | Protects against aerosolized particles and splashes from entering the eyes or contacting the face.[5] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood).[5] | Minimizes the risk of inhaling fine powder particles, which can cause respiratory irritation.[2][4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[5][11] | Prevents the tracking of contaminants out of the laboratory and protects hair from settling particles. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent contamination. The following procedural steps should be integrated into all experimental protocols involving this compound.
-
Designated Area: All handling of this compound powder must occur within a designated area, inside a certified chemical fume hood, to minimize inhalation exposure.[3][7][12]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6][13]
-
Housekeeping: The work surface should be clean and uncluttered.[11] Covering the work surface with disposable, absorbent bench liners is a recommended practice to easily contain and clean up minor spills.[8]
The fine, powdered nature of many laboratory chemicals presents a significant inhalation hazard.[8] The following "Fume Hood Transfer – Bench Top Weighing" protocol is recommended to balance accuracy with safety.[8]
-
Place the stock container of this compound inside the chemical fume hood.
-
Position an analytical balance as close to the fume hood as feasible.
-
Tare a tared, sealable container (e.g., a vial with a screw cap) on the balance.
-
Inside the fume hood, carefully transfer the approximate amount of powder into the pre-weighed container. Minimize dust generation by handling the material gently.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.
-
Place the closed container on the balance to obtain the precise weight.
-
Repeat steps 4-7 as necessary to achieve the desired mass.[8]
Caption: Safe handling workflow from preparation to disposal.
-
Surface Cleaning: Upon completion of work, wipe down all surfaces and equipment in the fume hood with an appropriate solvent to decontaminate them.[8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][11][14]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11][14] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.
-
Spill Management: Evacuate the immediate area.[3] Wearing full PPE, including respiratory protection, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste.[3][14] Avoid actions that could generate dust.[3]
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, bench liners, weigh boats, and unused solid compound. | Labeled, sealed hazardous waste container.[5] | High-temperature incineration by a certified hazardous waste management company.[5] |
| Liquid Hazardous Waste | Unused stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[5] | DO NOT pour down the drain.[5] Incineration by a certified hazardous waste management company.[5] |
Containers for hazardous waste must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents.[15] Ensure containers are kept tightly closed except when adding waste and are stored in a designated, safe location.[14][15] All disposal procedures must comply with local, state, and federal regulations.[16]
References
- 1. Buy 2-(3-Nitrophenyl)-1h-benzimidazole | 15456-62-9 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. pppmag.com [pppmag.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
